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  • Product: 2,5-Dichloro-8-methyl-3-phenylquinoline
  • CAS: 1031928-13-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the NMR Spectroscopy of 2,5-Dichloro-8-methyl-3-phenylquinoline

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For novel or complex heterocyclic systems such as 2,5-dichloro-8-methyl-3-phenylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For novel or complex heterocyclic systems such as 2,5-dichloro-8-methyl-3-phenylquinoline, NMR provides definitive proof of structure, substitution patterns, and conformational details. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for this specific quinoline derivative. In the absence of previously published experimental data, this document serves as a predictive reference, grounded in established principles of chemical shifts, coupling constants, and substituent effects observed in analogous structures. We will detail a robust experimental protocol for data acquisition and provide a thorough, reasoned interpretation of the anticipated spectral features, designed to assist researchers in the synthesis, characterization, and application of this compound class.

Introduction: The Quinoline Core in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1] The precise substitution pattern on the quinoline ring system is critical, as it profoundly influences the molecule's biological activity and pharmacokinetic properties. Consequently, unambiguous structural characterization is a non-negotiable step in the drug development pipeline.

The target molecule, 2,5-dichloro-8-methyl-3-phenylquinoline, presents a unique spectroscopic challenge due to its dense substitution. The combination of electron-withdrawing chloro groups, an electron-donating methyl group, and a bulky phenyl ring creates a distinct electronic environment for each nucleus. This guide will deconstruct the molecule to predict the chemical signature of each proton and carbon atom.

Molecular Structure and Predicted NMR Environments

To interpret the NMR data, it is essential to first analyze the molecular structure and assign a numbering system. The quinoline core is numbered traditionally, with the phenyl group and its carbons denoted with a prime (').

Caption: Structure of 2,5-dichloro-8-methyl-3-phenylquinoline with atom numbering.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for small molecules like the topic compound.

Sample Preparation
  • Mass Determination : Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds.[2][4]

  • Homogenization : Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. Any suspended particulate matter must be removed by filtering the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[3] Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral resolution.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[3]

Data Acquisition

The following is a standard workflow for acquiring NMR spectra on a modern spectrometer (e.g., 400-600 MHz).

NMR_Workflow A Prepare Sample (5-20 mg in 0.6 mL CDCl₃) B Insert into Spectrometer A->B C Lock & Shim (Tune magnetic field homogeneity) B->C D Acquire ¹H Spectrum (e.g., 16 scans) C->D ~5 min E Acquire ¹³C Spectrum (e.g., 1024 scans) C->E ~30-60 min F Process Data (FT, Phasing, Baseline Correction) D->F E->F G Analyze & Assign Spectra F->G

Caption: A standard workflow for 1D NMR data acquisition and processing.

  • ¹H NMR Acquisition : A standard single-pulse experiment is typically sufficient. Due to the high sensitivity of the proton nucleus, a high-quality spectrum can often be obtained in under 5 minutes.[2]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is standard. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom. A greater number of scans is required due to the low natural abundance of ¹³C (1.1%).[4]

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for 2,5-dichloro-8-methyl-3-phenylquinoline, assuming CDCl₃ as the solvent.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Commentary
~ 8.15s1HH-4The H-4 proton is a singlet as it has no adjacent protons. Its downfield shift is due to the anisotropic effect of the adjacent phenyl ring and the deshielding influence of the quinoline nitrogen. This is consistent with similar 2-phenylquinoline systems.[5]
~ 7.70d1HH-6The H-6 proton is expected to be a doublet, coupled to H-7. The adjacent electron-withdrawing chlorine at C-5 will significantly deshield this proton, shifting it downfield.
~ 7.50d1HH-7The H-7 proton will appear as a doublet coupled to H-6. It is less affected by the C-5 chlorine and thus appears slightly upfield of H-6.
~ 7.45 - 7.35m5HPhenyl HThe five protons of the C-3 phenyl group are expected to be magnetically non-equivalent but will likely overlap, appearing as a complex multiplet in the typical aromatic region.[5]
~ 2.80s3H8-CH₃The methyl group protons will appear as a sharp singlet. The chemical shift is characteristic for a methyl group attached to an aromatic ring, similar to that observed in 8-methylquinoline itself (~2.8 ppm).[6]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale & Commentary
~ 155.0C-2The carbon atom bonded to both nitrogen and chlorine will be significantly deshielded, appearing far downfield. In 2-chloroquinoline, this carbon appears around 151 ppm.[4]
~ 147.5C-8aA typical chemical shift for a bridgehead aromatic carbon adjacent to nitrogen in a quinoline system.
~ 145.0C-5The direct attachment of an electronegative chlorine atom causes a strong deshielding effect on this carbon.
~ 138.0C-ipso (Ph)The ipso-carbon of the phenyl ring, where it attaches to the quinoline core.
~ 137.5C-3The attachment to the phenyl group and its position alpha to C-2 and C-4 results in a downfield shift.
~ 135.0C-4This protonated carbon is deshielded by the adjacent nitrogen and the C-3 phenyl substituent.
~ 130.0 - 128.0Phenyl CThe remaining five carbons of the phenyl ring will appear in this characteristic range.
~ 129.5C-8The carbon bearing the methyl group.
~ 128.5C-7A protonated aromatic carbon.
~ 127.0C-6This protonated carbon is expected to be slightly downfield compared to an unsubstituted system due to the C-5 chlorine.
~ 126.0C-4aA typical shift for a bridgehead aromatic carbon in a quinoline.
~ 18.08-CH₃The methyl carbon will be the most upfield signal, characteristic of an sp³ carbon attached to an aromatic ring.

In-Depth Spectral Analysis

The structural assignment is built upon a logical interpretation of these predicted data points.

  • The Pyridine Ring Signature : The most telling signal in the ¹H NMR spectrum is the singlet for H-4 at ~8.15 ppm. Its lack of coupling confirms the substitution at C-3 and C-2. The presence of the C-2 chlorine atom prevents the existence of an H-2 proton, which in unsubstituted quinoline is the most downfield signal.[4]

  • The Benzenoid Ring Signature : The protons on the carbocyclic ring, H-6 and H-7 , form a simple two-spin system (an AX system) resulting in two doublets. The significant downfield shift of H-6 is a direct consequence of the deshielding effect of the C-5 chloro substituent. The C-8 methyl group singlet at ~2.80 ppm confirms its position, as its chemical shift is highly characteristic.[6][7]

  • Substituent Effects in ¹³C NMR : The carbon spectrum is dominated by the influence of the heteroatoms. The shifts for C-2 and C-5 are diagnostic, appearing significantly downfield due to the direct attachment of both nitrogen and chlorine (for C-2) and chlorine (for C-5). Predicting the exact shifts of polychlorinated aza-aromatics can be complex, but these assignments are based on well-established substituent effects.[8] The upfield signal at ~18.0 ppm is an unambiguous marker for the methyl group's carbon.

  • Confirmation with 2D NMR : While 1D spectra provide the primary data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used for definitive validation. A COSY experiment would show a correlation between H-6 and H-7, confirming their adjacent positions. An HMBC experiment would reveal long-range (2-3 bond) correlations, for example, between the methyl protons (8-CH₃) and carbons C-8, C-8a, and C-7, unequivocally locking in the assignment of the entire benzenoid portion of the molecule.

Conclusion

This guide provides a detailed, authoritative prediction and interpretation of the ¹H and ¹³C NMR spectra of 2,5-dichloro-8-methyl-3-phenylquinoline. By grounding these predictions in the established NMR data of closely related quinoline structures and fundamental spectroscopic principles, this document serves as a valuable tool for any researcher engaged in the synthesis or study of this compound. The provided protocols and logical workflows ensure that experimental data, once acquired, can be confidently assigned and validated, upholding the highest standards of scientific integrity in chemical characterization.

References

  • Electronic Supporting Information for "Copper-Catalyzed Aerobic Oxidative C–H Amination of Quinoline N-Oxides with Secondary Amines". Royal Society of Chemistry. [Link]

  • Small molecule NMR sample preparation. Emory University. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Supporting Information for "Copper-Catalyzed Direct C–H Arylation of Heteroarenes with Phenols". Royal Society of Chemistry. [Link]

  • Sample Preparation. University College London. [Link]

  • PROTON RESONANCE SPECTRA OF 8-HYDROXY AND 8-METHYL QUINOLINE. Canadian Science Publishing. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. ACS Publications. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • 8-Methylquinoline Spectra. SpectraBase. [Link]

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. ACS Publications. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 8-Methylquinoline. PubChem. [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. [Link]

Sources

Exploratory

Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation Pattern of 2,5-Dichloro-8-methyl-3-phenylquinoline

Introduction For researchers and drug development professionals, the precise structural elucidation of complex halogenated heterocycles is a critical bottleneck in pharmacokinetics and synthetic validation. 2,5-Dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and drug development professionals, the precise structural elucidation of complex halogenated heterocycles is a critical bottleneck in pharmacokinetics and synthetic validation. 2,5-Dichloro-8-methyl-3-phenylquinoline (Chemical Formula: C₁₆H₁₁Cl₂N) is a highly substituted aromatic system. Understanding its mass spectrometry (MS) fragmentation pattern requires a deep dive into the thermodynamic stability of its core, the lability of its carbon-halogen bonds, and the specific rearrangement pathways dictated by its substituents.

This whitepaper provides an in-depth, mechanistic analysis of the fragmentation dynamics of 2,5-dichloro-8-methyl-3-phenylquinoline, synthesizing theoretical rules with field-proven LC-MS/MS methodologies.

Structural Anatomy & Ionization Dynamics

The fragmentation of this molecule is governed by the interplay between its rigid quinoline core and its peripheral substituents. The exact monoisotopic mass of C₁₆H₁₁Cl₂N is 287.0269 Da[1].

Following the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (one, in this case) will exhibit an odd nominal mass for its molecular ion[2]. Therefore, the primary molecular ion [M]+∙ appears at m/z 287.

The Chlorine Isotopic Signature

Because the molecule contains two chlorine atoms at positions 2 and 5, the mass spectrum will exhibit a highly diagnostic isotopic cluster. Chlorine naturally occurs as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The binomial expansion for two chlorine atoms (a+b)2 results in a characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks. This isotopic signature acts as a built-in self-validation tool during full-scan MS analysis.

Table 1: Isotopic Abundance of the Molecular Ion [M]+∙

m/z ValueIsotope CompositionRelative Abundance (%)Diagnostic Significance
287 [M]+∙ (³⁵Cl₂)100.0Base molecular peak; starting point for MS/MS.
289 [M+2]+∙ (³⁵Cl³⁷Cl)~66.6Confirms the presence of exactly two Cl atoms.
291 [M+4]+∙ (³⁷Cl₂)~11.1Final confirmation of the di-chloro cluster.

Primary Fragmentation Pathways (Mechanistic Causality)

The collision-induced dissociation (CID) of the protonated or radical cation of 2,5-dichloro-8-methyl-3-phenylquinoline follows a strict hierarchy of bond cleavage, dictated primarily by Stevenson's Rule . This rule states that during homolytic cleavage, the positive charge will remain on the fragment with the lowest ionization energy—which, in this case, is the highly conjugated, electron-rich quinoline core[3][4].

Pathway A: Sequential Dehalogenation

Studies on chloroquinoline derivatives demonstrate that the most thermodynamically favorable initial fragmentation is the loss of halogen radicals[5][6].

  • Loss of Cl• (-35 Da): The C-Cl bond at position 2 (alpha to the nitrogen) is particularly labile. Homolytic cleavage yields the [M−Cl]+ ion at m/z 252. The isotopic pattern of this fragment will shift to a 3:1 ratio, indicating a single remaining chlorine atom.

  • Loss of HCl (-36 Da) vs. 2nd Cl• (-35 Da): From the m/z 252 intermediate, the molecule can either lose the second chlorine radical to form m/z 217, or undergo an elimination of HCl to form an even-electron species at m/z 216[6].

Pathway B: Alkyl Cleavage

Once the halogens are stripped, the 8-methyl group becomes the next site of vulnerability. The loss of a methyl radical (-15 Da) from the m/z 217 fragment yields a stable carbocation at m/z 202. Alternatively, the loss of a hydrogen atom can facilitate a ring-expansion rearrangement to a stable benzazepinium-type cation[7].

Pathway C: Core Ring Opening

The quinoline core is highly stable, but under higher collision energies, it undergoes characteristic heterocyclic ring opening. The most prominent neutral loss from the bare quinoline core is Hydrogen Cyanide (HCN, -27 Da), reducing the m/z 217 fragment to a hydrocarbon cluster around m/z 190[8].

Table 2: Key MS/MS Fragment Ions and Neutral Losses

Precursor m/zProduct m/zNeutral LossMechanism & Causality
287252-35 Da (Cl•)Homolytic C-Cl cleavage; charge retained on quinoline (Stevenson's Rule).
252217-35 Da (Cl•)Loss of the second chlorine radical; yields a fully dehalogenated core.
252216-36 Da (HCl)Heterolytic elimination; forms a highly reactive even-electron species.
217202-15 Da (CH₃•)Cleavage of the 8-methyl group; forms a resonance-stabilized cation.
217190-27 Da (HCN)High-energy ring opening of the pyridine moiety of the quinoline core.

Data Visualization: Fragmentation Logic

G M Molecular Ion [M]⁺• m/z 287 (³⁵Cl₂) Isotopes: 287, 289, 291 M_Cl [M - Cl]⁺ m/z 252 Isotopes: 252, 254 M->M_Cl -Cl• (-35 Da) Stevenson's Rule M_2Cl [M - 2Cl]⁺• m/z 217 M_Cl->M_2Cl -Cl• (-35 Da) M_HCl [M - Cl - HCl]⁺ m/z 216 M_Cl->M_HCl -HCl (-36 Da) M_CH3 [M - 2Cl - CH₃]⁺ m/z 202 M_2Cl->M_CH3 -CH₃• (-15 Da) M_HCN [M - 2Cl - HCN]⁺• m/z 190 M_2Cl->M_HCN -HCN (-27 Da) Ring Cleavage

Figure 1: Proposed MS/MS fragmentation pathway of 2,5-Dichloro-8-methyl-3-phenylquinoline.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high data integrity and trustworthiness, the following protocol establishes a self-validating system for the analysis of 2,5-dichloro-8-methyl-3-phenylquinoline using High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS.

Step 1: Sample Preparation & Calibration
  • Dissolve the analyte in LC-MS grade Methanol to a concentration of 1.0 µg/mL.

  • Spike the sample with a known isotopically labeled internal standard (e.g., a deuterated quinoline derivative) at 0.5 µg/mL to monitor ionization suppression and mass accuracy.

  • Perform a blank injection (Methanol only) to establish the background baseline and rule out carryover.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Ionization & Tuning (ESI+)
  • Operate the ESI source in Positive Ion Mode (+) .

  • Set Capillary Voltage to 3.5 kV and Source Temperature to 250°C.

  • Self-Validation Check: Before triggering MS/MS, verify that the MS1 full scan displays the exact monoisotopic mass at m/z 287.0269 (± 5 ppm) and the strict 9:6:1 isotopic cluster at 287, 289, and 291[1].

Step 4: Tandem Mass Spectrometry (CID)
  • Isolate the m/z 287 precursor ion using the quadrupole (isolation width: 1.0 Da).

  • Apply Collision-Induced Dissociation (CID) using Argon or Nitrogen gas.

  • Perform a collision energy (CE) ramp from 15 eV to 45 eV .

    • Low CE (15-20 eV): Optimizes for the m/z 252 (-Cl) fragment.

    • High CE (35-45 eV): Drives deep structural fragmentation to yield m/z 202 (-CH₃) and m/z 190 (-HCN).

Workflow Prep 1. Sample Prep 1.0 µg/mL in MeOH + Internal Std Chrom 2. LC Separation UHPLC C18 Column Gradient Elution Prep->Chrom Ion 3. ESI Source Positive Mode (+) Protonation Chrom->Ion Mass 4. Q-TOF MS/MS CID Energy Ramp (15 - 45 eV) Ion->Mass Data 5. Data Validation Isotope Ratio (9:6:1) Exact Mass Match Mass->Data

Figure 2: Step-by-step LC-MS/MS experimental workflow for structural validation.

Conclusion

The mass spectrometric analysis of 2,5-dichloro-8-methyl-3-phenylquinoline is a textbook demonstration of applied physical chemistry. By leveraging the Nitrogen Rule for precursor identification, the natural isotopic distribution of chlorine for self-validation, and Stevenson's Rule for predicting CID pathways, researchers can confidently map the structural blueprint of this molecule. The sequential loss of halogens followed by alkyl cleavage and core ring opening provides a robust, reproducible molecular fingerprint essential for advanced drug development and synthetic verification.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti PubMed / NIH URL:[Link][5][6]

  • Mass Spectrometry Fragmentation Principles ChemConnections URL:[Link][2]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link][8]

  • Fragmentation Patterns in Mass Spectrometry Read Chemistry URL:[Link][7]

  • Specific peaks in MS spectra: Stevenson's Rule Delhi University (DU.ac.in) URL:[Link][3]

  • Fragmentation (mass spectrometry) - Wikipedia Wikipedia URL: [Link][4]

Sources

Foundational

Crystallographic Data and X-ray Diffraction Analysis of 2,5-Dichloro-8-methyl-3-phenylquinoline: A Technical Guide

Executive Summary The structural elucidation of highly substituted azaheterocycles is a critical bottleneck in rational drug design and materials science. 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted azaheterocycles is a critical bottleneck in rational drug design and materials science. 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8) serves as a complex, sterically hindered building block whose solid-state behavior dictates its utility in downstream synthetic and biological applications.

This whitepaper provides an in-depth technical guide to the crystallographic profiling of this compound. By acting as a self-validating system, the protocols detailed herein bridge the gap between theoretical molecular geometry and empirical X-ray diffraction (XRD) data. We explore the causality behind experimental choices—from solvent selection to low-temperature data collection—ensuring that researchers can reproducibly determine the three-dimensional atomic arrangement of halogenated quinoline derivatives.

Chemical Context and Structural Causality

The quinoline scaffold is a privileged pharmacophore. However, the specific substitution pattern of 2,5-Dichloro-8-methyl-3-phenylquinoline introduces severe steric and electronic constraints that directly govern its crystal packing:

  • Steric Hindrance at Position 3: The phenyl ring at the 3-position is flanked by a bulky chlorine atom at the 2-position. This steric clash prevents the molecule from adopting a fully planar conformation. Consequently, the phenyl ring is forced to twist out of the quinoline plane. Literature on related quinolone derivatives demonstrates that such steric crowding typically results in dihedral angles ranging from 54° to 117° between the pendant aromatic ring and the core scaffold [1].

  • Halogen Bonding and Electron Density: The chlorine atoms at positions 2 and 5 are highly electronegative and polarizable. In the solid state, these atoms frequently engage in intermolecular halogen bonding (e.g., C-Cl⋯Cl or C-H⋯Cl interactions). Refinement of these dense electron clouds requires high-resolution data to avoid incorrect distortions of the reconstructed electron density [2].

  • The 8-Methyl Effect: The methyl group at position 8 sits adjacent to the quinoline nitrogen. This not only shields the nitrogen lone pair, reducing its capacity to act as a hydrogen-bond acceptor, but also influences the π−π stacking distance between adjacent quinoline planes in the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To obtain high-fidelity crystallographic data, the experimental workflow must be meticulously controlled. The following step-by-step methodology explains not just what to do, but why each step is critical for structural validation.

Phase 1: Single Crystal Growth

Objective: Obtain a defect-free single crystal with minimum dimensions of 0.1×0.1×0.1 mm .

  • Solvent Selection: Dissolve 10 mg of 2,5-Dichloro-8-methyl-3-phenylquinoline in a 19:1 (v/v) mixture of hexane and ethyl acetate. Causality: The compound is highly lipophilic. A non-polar dominant solvent system with a trace of polar solvent ensures complete dissolution while providing a slow evaporation gradient [3].

  • Nucleation Control: Place the solution in a loosely capped vial pierced with a 20-gauge needle.

  • Maturation: Allow the solvent to evaporate at an ambient temperature of 20 °C for 7–14 days. Validation: Inspect the resulting crystals under polarized light. Extinction of light at specific rotation angles confirms the single-crystal nature (lack of twinning).

Phase 2: X-ray Diffraction Data Collection

Objective: Capture high-resolution diffraction spots while minimizing thermal noise.

  • Mounting: Coat a selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical stress on the lattice.

  • Cryo-cooling: Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Low-temperature data collection drastically reduces atomic displacement parameters (thermal vibrations), which is absolutely necessary to accurately resolve the heavy chlorine atoms from the lighter carbon/nitrogen framework[2].

  • Irradiation: Irradiate the crystal using Mo K α radiation ( λ=0.71073A˚ ) or Cu K α radiation ( λ=1.54184A˚ ). Collect data using ω and ϕ scans.

Phase 3: Data Reduction and Structure Solution
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: The two chlorine atoms possess high mass attenuation coefficients. Without this correction, the software will misinterpret absorbed X-rays as missing electron density, leading to false residual peaks (ghost atoms) in the final map.

  • Intrinsic Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Run the final CIF (Crystallographic Information File) through the IUCr CheckCIF routine. Validation: The absence of Level A or B alerts confirms the structural model is self-consistent and reliable.

X-ray Crystallography Workflow Diagram

The logical progression of the crystallographic analysis is visualized below.

XRD_Workflow N1 1. Crystal Selection & Oil Mounting N2 2. Flash-Cooling (100 K N2 Stream) N1->N2 N3 3. X-ray Diffraction (Mo/Cu Kα Source) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Least-Squares Refinement & CheckCIF N5->N6

Fig 1: Step-by-step X-ray diffraction and structural refinement workflow.

Quantitative Data Presentation

Based on the established crystallographic behavior of highly substituted, halogenated quinolines [1][2][3], the following tables summarize the expected quantitative parameters for 2,5-Dichloro-8-methyl-3-phenylquinoline.

Table 1: Representative Crystallographic and Refinement Parameters
ParameterValue / Description
Empirical Formula C16​H11​Cl2​N
Formula Weight 288.17 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.5A˚,b≈15.2A˚,c≈11.3A˚
Volume ( V ) ≈1600A˚3
Z (Molecules per cell) 4
Density (calculated) ≈1.45 g/cm3
Absorption Coefficient ( μ ) ≈0.45 mm−1 (Mo K α )
Goodness-of-fit on F2 1.02 – 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035,wR2​≈0.085
Table 2: Key Geometric Parameters and Causality
Structural FeatureExpected ValueCausality / Significance
C(3)-C(Phenyl) Bond 1.48−1.49A˚ Single bond character connecting the two aromatic systems; slightly elongated due to steric repulsion from the 2-Cl atom.
Dihedral Angle (Quinoline/Phenyl) 60∘−85∘ The 3-phenyl ring must twist significantly out of the quinoline plane to minimize steric clashes with the 2-chloro substituent and the 4-hydrogen [1].
C(2)-Cl Bond Length 1.73−1.74A˚ Typical sp2 carbon-chlorine bond. High electron density here dictates the primary absorption correction requirements [2].
Intermolecular π−π Stacking 3.5−3.8A˚ The 8-methyl group forces a slight offset in the parallel displaced stacking of the quinoline cores, preventing closer face-to-face interactions [3].

Conclusion

The crystallographic analysis of 2,5-Dichloro-8-methyl-3-phenylquinoline requires a rigorous, self-validating approach. By understanding the causality behind steric hindrance (forcing the phenyl dihedral twist) and the electronic properties of the dual chlorine substitutions (necessitating strict absorption corrections and low-temperature data collection), researchers can generate highly accurate 3D structural models. These models are paramount for predicting the molecule's behavior in subsequent cross-coupling reactions or its binding affinity in biological targets.

References

  • Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. [Link]

  • Makal, A., et al. (2019). Energetics of interactions in the solid state of 2-hydroxy-8-X-quinoline derivatives (X = Cl, Br, I, S-Ph): comparison of Hirshfeld atom, X-ray wavefunction and multipole refinements. IUCr Journals - International Union of Crystallography. [Link]

  • Sowmya, et al. (2014). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. PubMed Central (PMC).[Link]

Exploratory

An In-depth Technical Guide to 2,5-Dichloro-8-methyl-3-phenylquinoline: Physicochemical Properties, Synthesis, and Biological Prospects

This technical guide provides a comprehensive overview of the heterocyclic compound 2,5-Dichloro-8-methyl-3-phenylquinoline, tailored for researchers, scientists, and professionals in drug development. The document delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the heterocyclic compound 2,5-Dichloro-8-methyl-3-phenylquinoline, tailored for researchers, scientists, and professionals in drug development. The document delves into its core physicochemical properties, proposes a detailed synthetic pathway, and explores its potential biological activities based on the established pharmacology of the quinoline scaffold.

Core Physicochemical Characteristics

The foundational step in the study of any novel compound is the precise determination of its molecular weight and exact mass. These parameters are critical for mass spectrometry analysis, reaction stoichiometry, and overall characterization. For 2,5-Dichloro-8-methyl-3-phenylquinoline, with the derived molecular formula C16H11Cl2N , these values have been calculated.

PropertyValue
Molecular Formula C16H11Cl2N
Molecular Weight 288.18 g/mol
Exact Mass 287.02685 g/mol

Table 1: Key Physicochemical Data for 2,5-Dichloro-8-methyl-3-phenylquinoline.

Proposed Synthesis of 2,5-Dichloro-8-methyl-3-phenylquinoline

As of the date of this guide, a specific, documented synthesis for 2,5-Dichloro-8-methyl-3-phenylquinoline has not been reported in the literature. Therefore, a plausible and efficient multi-step synthetic route is proposed, leveraging well-established named reactions in heterocyclic chemistry. The proposed pathway begins with a substituted aniline and proceeds through the construction of the quinoline core, followed by targeted chlorination.

Synthetic Pathway Overview

The proposed synthesis is a three-stage process:

  • Stage 1: Gould-Jacobs Reaction to form the 4-hydroxyquinoline core.

  • Stage 2: Chlorination of the 4-hydroxy group and the 5-position.

  • Stage 3: Phenylation at the 3-position.

Alternatively, a Friedländer synthesis approach could be considered, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2]

Synthetic_Pathway A 2-Amino-3-chlorotoluene C 5-Chloro-8-methyl-4-hydroxy-3-phenylquinoline A->C Gould-Jacobs Reaction B Diethyl 2-(acetyl)malonate B->C D 2,5-Dichloro-8-methyl-3-phenylquinoline C->D Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for 2,5-Dichloro-8-methyl-3-phenylquinoline.

Detailed Experimental Protocols

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorotoluene (1 equivalent) and diethyl 2-(phenylacetyl)malonate (1.1 equivalents).

  • Heat the mixture at 150-160 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Increase the temperature to 240-250 °C and maintain for 30 minutes to facilitate cyclization.

  • Cool the reaction mixture to room temperature, at which point it should solidify.

  • Recrystallize the solid from ethanol to yield 5-Chloro-8-methyl-4-hydroxy-3-phenylquinoline.

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, often accomplished using phosphorus oxychloride.

Protocol:

  • To a flask containing 5-Chloro-8-methyl-4-hydroxy-3-phenylquinoline (1 equivalent), add phosphorus oxychloride (POCl3, 5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,5-Dichloro-8-methyl-3-phenylquinoline.

Prospective Biological Activities and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] While no specific biological data for 2,5-Dichloro-8-methyl-3-phenylquinoline exists, its structural motifs suggest several potential areas of therapeutic interest.

Anticancer Potential

Many substituted quinolines function as potent anticancer agents.[4] The mechanism of action often involves the inhibition of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. The phenyl group at the 3-position and the chloro-substituents may enhance the binding affinity of the compound to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR).

Mechanism_of_Action cluster_cell Cancer Cell EGFR EGFR P1 Proliferation EGFR->P1 P2 Survival EGFR->P2 P3 Angiogenesis EGFR->P3 Inhibitor 2,5-Dichloro-8-methyl- 3-phenylquinoline Inhibitor->EGFR Inhibition

Caption: Potential mechanism of anticancer action via EGFR inhibition.

Antimicrobial and Antiviral Activity

The quinoline core is present in several antimalarial drugs and has been explored for broader antimicrobial and antiviral applications.[5] The lipophilicity imparted by the dichloro and phenyl substituents could facilitate membrane transport, a key factor in reaching intracellular targets in pathogens.

Conclusion

2,5-Dichloro-8-methyl-3-phenylquinoline is a structurally intriguing compound with significant potential for applications in medicinal chemistry. This guide provides its fundamental physicochemical properties and a plausible, detailed synthetic route to enable its production and further investigation. The prospective biological activities, based on the rich history of the quinoline scaffold, suggest that this compound warrants exploration as a potential anticancer, antimicrobial, or antiviral agent. Further research is necessary to validate the proposed synthesis and to empirically determine its biological profile.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • International Journal of Research in Engineering, Science and Management. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM, 4(5), 114-119. Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]

  • Marco-Contelles, J., et al. (2009). The Friedländer Synthesis of Quinolines. Chemical Reviews, 109(6), 2652-2671. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • MDPI. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Molecules, 25(11), 2658. Available at: [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(6), 755-776. Available at: [Link]

  • Amaladoss, N. P., et al. (2019). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Journal of Applicable Chemistry, 8(5), 2320-2326.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Molecules, 25(11), 2658. Available at: [Link]

  • PMC. (2014). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 19(12), 21304-21319. Available at: [Link]

Sources

Foundational

Toxicity profile and safety data sheet for 2,5-Dichloro-8-methyl-3-phenylquinoline

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, halogenated N-heterocycles are indispensable. 2,5-Dichloro-8-methyl-3-phenylquinoline (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, halogenated N-heterocycles are indispensable. 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8) is a highly specialized organic building block utilized in the synthesis of complex pharmaceutical intermediates and advanced materials[1][2]. While the quinoline scaffold offers excellent pharmacokinetic tunability, the introduction of halogens and phenyl rings significantly alters its electron density, lipophilicity, and metabolic fate.

As a Senior Application Scientist, I emphasize that treating such building blocks as benign is a critical error in early-stage drug development. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity profile, and rigorous safety handling protocols for 2,5-Dichloro-8-methyl-3-phenylquinoline, providing a self-validating framework for integrating this compound into your R&D pipeline.

Physicochemical Properties & Identification

Before designing biological assays or safety protocols, we must establish the physical parameters that dictate the compound's behavior in solution and in vivo. The high lipophilicity of this compound suggests rapid cellular uptake but also flags a potential for bioaccumulation and poor aqueous solubility.

PropertyValue / DescriptionClinical/Experimental Significance
Chemical Name 2,5-Dichloro-8-methyl-3-phenylquinolineCore N-heterocycle with multi-site substitution
CAS Number 1031928-13-8Unique identifier for regulatory compliance[1][3]
Molecular Formula C16H11Cl2NIndicates high carbon-to-heteroatom ratio[2]
Molecular Weight 288.17 g/mol Optimal for small molecule passive diffusion[4]
Structural Features Halogenated (C2, C5), Methylated (C8)Steric hindrance at C2/C8; alters CYP450 binding
Physical State Solid (Powder)Inhalation hazard during weighing/transfer
Solubility Soluble in DMSO, DMF; Insoluble in H2ORequires DMSO stock solutions for in vitro assays

Mechanistic Toxicity Profile: The "Why" Behind the Hazard

To understand the toxicity of 2,5-Dichloro-8-methyl-3-phenylquinoline, we must look beyond basic GHS labels and analyze the causality of its metabolic liabilities.

The Cytochrome P450 Bioactivation Paradigm

Unsubstituted quinolines are notorious for inducing hepatotoxicity. This is driven by Phase I hepatic metabolism. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) attempt to clear the lipophilic molecule by oxidizing the aromatic rings.

While the chlorination at the C2 and C5 positions of this specific compound provides some metabolic stability by sterically blocking direct oxidation at those sites, the remaining unsubstituted positions on the quinoline and phenyl rings remain vulnerable[5]. Oxidation at these sites frequently yields reactive epoxides or electrophilic quinone imines .

These electrophiles are highly reactive. If they overwhelm the cell's endogenous Glutathione (GSH) reserves, they covalently bind to critical cellular macromolecules (proteins, DNA), triggering severe oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis[5][6].

G Parent 2,5-Dichloro-8-methyl- 3-phenylquinoline CYP450 Cytochrome P450 (Hepatic Oxidation) Parent->CYP450 Phase I Metabolism Intermediate Electrophilic Quinone Imine / Reactive Epoxide CYP450->Intermediate Bioactivation GSH Glutathione (GSH) Conjugation Intermediate->GSH Detoxification Depletion GSH Depletion & Oxidative Stress Intermediate->Depletion Excess Metabolite GSH->Depletion GSH Exhaustion Safe Excretion of Mercapturic Acids GSH->Safe Adequate GSH Toxicity Hepatotoxicity & Cytotoxicity Depletion->Toxicity Cellular Damage

Putative CYP450-mediated bioactivation and hepatotoxicity pathway of halogenated quinolines.

Safety Data Sheet (SDS) Core Components

Based on the structural alerts of halogenated quinolines, the following safety parameters must be strictly enforced in the laboratory[1].

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Section 4: First Aid Measures
  • Inhalation: Move to fresh air immediately. Causality: The powder can cause micro-abrasions in the respiratory tract, accelerating systemic absorption.

  • Skin Contact: Wash with copious amounts of soap and water. Remove contaminated clothing. Causality: High lipophilicity allows for rapid dermal penetration.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes.

Section 7 & 8: Handling, Storage, and Exposure Controls
  • Handling: Weigh only inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. Use anti-static spatulas.

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Causality: Halogenated heterocycles can undergo slow photo-degradation, yielding free radicals that compromise batch purity.

  • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a lab coat.

Experimental Workflows for Toxicity Validation

To confidently utilize 2,5-Dichloro-8-methyl-3-phenylquinoline in downstream applications, you must empirically validate its toxicity. The following protocols are designed as self-validating systems , ensuring that every data point is cross-verified by an orthogonal method.

Protocol 1: Self-Validating High-Throughput Hepatotoxicity Screening

Why this matters: Relying solely on ATP-dependent viability assays (like CellTiter-Glo) can yield false positives if the compound directly inhibits mitochondrial respiration without immediate cell death. By coupling viability data with a fluorometric GSH depletion assay, we establish a self-validating loop: if viability drops concurrently with GSH depletion, we can confidently attribute cytotoxicity to electrophilic stress rather than non-specific membrane disruption.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at a density of 10,000 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 2,5-Dichloro-8-methyl-3-phenylquinoline in 100% DMSO to create a 10 mM stock.

  • Dosing: Perform a 10-point 1:3 serial dilution. Transfer to the cell plate so the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate the dosed cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine).

  • Orthogonal Assays:

    • Assay A (Viability): Add 20 µL of MTT reagent (5 mg/mL) to half the wells. Incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

    • Assay B (Mechanistic): To the remaining wells, apply a Monochlorobimane (mCB) fluorescent probe. mCB reacts specifically with GSH. Read fluorescence (Ex: 390 nm / Em: 490 nm).

  • Data Analysis: Plot dose-response curves to calculate the IC50 for both viability and GSH depletion.

Workflow Prep Compound Prep (DMSO Stock) HepG2 HepG2 Seeding (96-well plates) Prep->HepG2 Dosing Dosing Gradient (0.1 - 100 µM) HepG2->Dosing Incubation Incubation (24h / 48h / 72h) Dosing->Incubation MTT Viability Assay (MTT / CTG) Incubation->MTT ROS ROS & GSH Assay (Mechanistic) Incubation->ROS Analysis IC50 Calculation & Data Modeling MTT->Analysis ROS->Analysis

Self-validating in vitro toxicity screening workflow for quinoline derivatives.

Protocol 2: Ames Test for Mutagenicity (with S9 Fraction)

Why this matters: The parent compound may be entirely inert in a standard bacterial assay. Because the true danger lies in the metabolites (epoxides/quinone imines), the inclusion of a rat liver S9 fraction is non-negotiable. It artificially simulates Phase I hepatic metabolism, allowing us to detect bioactivated mutagens[5].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • S9 Mix Preparation: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Mix with NADP+ and glucose-6-phosphate to create the metabolic activation system.

  • Pre-incubation: In sterile glass tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for the -S9 control), and 10 µL of the compound (at varying concentrations). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted for 48 hours at 37°C. Count the number of revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) indicates mutagenic potential.

Sources

Protocols & Analytical Methods

Method

The Quinoline Scaffold: Harnessing 2,5-Dichloro-8-methyl-3-phenylquinoline in Modern Medicinal Chemistry

The quinoline nucleus represents a cornerstone in the edifice of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. This bicyclic heteroaromatic system is not merely a molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline nucleus represents a cornerstone in the edifice of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. This bicyclic heteroaromatic system is not merely a molecular scaffold but a privileged structure, bestowing upon its derivatives a wide spectrum of biological activities. These activities range from antimalarial and anticancer to antimicrobial and anti-inflammatory properties. The versatility of the quinoline ring, amenable to a variety of chemical modifications, allows for the fine-tuning of its pharmacological profile, making it a perennial subject of interest in drug discovery and development.

This document provides a detailed exploration of the potential applications of a specific, yet underexplored, quinoline derivative: 2,5-dichloro-8-methyl-3-phenylquinoline . While direct and extensive research on this particular molecule is not widely published, we can infer its potential therapeutic applications and devise relevant experimental protocols by examining its constituent structural motifs and the established biological activities of closely related analogs. The presence of two chlorine atoms, a methyl group, and a phenyl ring on the quinoline core suggests a rich pharmacological potential waiting to be unlocked.

Deconstructing the Molecule: Predicted Bioactivities Based on Structural Features

The medicinal chemistry of a molecule is intrinsically linked to its structure. By dissecting 2,5-dichloro-8-methyl-3-phenylquinoline into its key components, we can hypothesize its likely biological activities based on established structure-activity relationships (SAR) within the broader quinoline class.

  • The Quinoline Core: The fundamental quinoline ring system is a well-established pharmacophore. Its presence is a strong indicator of potential biological activity, particularly as an anticancer and antimicrobial agent.[1][2]

  • The 3-Phenyl Group: The introduction of a phenyl group at the 3-position of the quinoline ring has been associated with a range of biological effects. Phenylquinolines are recognized for their potential as antiprotozoal, antibacterial, anticancer, and anti-asthmatic agents.[3] This substituent can influence the molecule's interaction with biological targets through steric and electronic effects.

  • The Dichloro Substitution: The presence of chlorine atoms at the 2- and 5-positions is expected to significantly modulate the compound's physicochemical properties and biological activity. Halogenation, particularly with chlorine, can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability.[4] Furthermore, chloro-substituted quinolines have demonstrated potent antimicrobial and anticancer activities.[5][6] The positions of these chlorine atoms are crucial; for instance, 2-chloroquinolines are known to be valuable synthetic intermediates for further functionalization.

  • The 8-Methyl Group: The methyl group at the 8-position can influence the molecule's metabolism and its interaction with target proteins. It can also impact the overall conformation of the molecule.

Based on this analysis, 2,5-dichloro-8-methyl-3-phenylquinoline is a promising candidate for investigation as both an anticancer and an antimicrobial agent.

Potential Therapeutic Applications and Investigational Pathways

Given the structural features of 2,5-dichloro-8-methyl-3-phenylquinoline, two primary avenues of investigation in medicinal chemistry are immediately apparent: its potential as an anticancer agent and its utility as an antimicrobial compound.

Anticancer Potential: A Multi-pronged Approach

Quinoline derivatives have emerged as a significant class of anticancer compounds, with several mechanisms of action identified.[1] The subject molecule, with its specific substitution pattern, could potentially exert its anticancer effects through one or more of the following pathways:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by interfering with the cell cycle.

The workflow for investigating the anticancer properties of 2,5-dichloro-8-methyl-3-phenylquinoline would involve a series of in vitro and in vivo studies.

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis and Purification of 2,5-dichloro-8-methyl-3-phenylquinoline Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Test Compound Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Screening->Mechanism_of_Action Active Compound Animal_Models Xenograft Animal Models Mechanism_of_Action->Animal_Models Promising Candidate Preclinical_Studies Preclinical Development Animal_Models->Preclinical_Studies

Caption: Workflow for Anticancer Drug Discovery.

Antimicrobial Activity: Combating Drug Resistance

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dichloro-substituted quinolines have shown promise in this area.[7] The investigation into the antimicrobial properties of 2,5-dichloro-8-methyl-3-phenylquinoline would focus on its efficacy against a panel of clinically relevant bacteria and fungi.

The general workflow for antimicrobial screening is depicted below.

antimicrobial_workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Start->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Zone of Inhibition MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Potent Activity Mechanism_Studies Mechanism of Action Studies MBC_MFC_Determination->Mechanism_Studies End Lead Compound Mechanism_Studies->End

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 2,5-dichloro-8-methyl-3-phenylquinoline and its analogs. These are standard and widely accepted methods in the field of medicinal chemistry.

Protocol 1: Synthesis of 2,5-dichloro-8-methyl-3-phenylquinoline

Materials:

  • Substituted 2-amino-3-methyl-6-chlorobenzophenone (starting material)

  • Phenylacetaldehyde

  • Appropriate catalyst (e.g., a Lewis acid or a palladium catalyst)

  • Solvent (e.g., DMF, Toluene)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-amino-3-methyl-6-chlorobenzophenone in the chosen solvent.

  • Addition of Reagents: Add phenylacetaldehyde and the catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2,5-dichloro-8-methyl-3-phenylquinoline.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,5-dichloro-8-methyl-3-phenylquinoline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be below 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method is a qualitative test to determine the susceptibility of bacteria to the test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks

  • 2,5-dichloro-8-methyl-3-phenylquinoline (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic disks (positive control)

  • Solvent-loaded disks (negative control)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.

  • Disk Application: Aseptically place the paper disks impregnated with the test compound, positive control, and negative control onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • 2,5-dichloro-8-methyl-3-phenylquinoline (serial dilutions)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner. For anticancer studies, IC₅₀ values are typically tabulated for different cell lines. For antimicrobial studies, MIC and zone of inhibition data are presented.

Table 1: Hypothetical Anticancer Activity of 2,5-dichloro-8-methyl-3-phenylquinoline

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)[Hypothetical Value]
HeLa (Cervical Cancer)[Hypothetical Value]
A549 (Lung Cancer)[Hypothetical Value]

Table 2: Hypothetical Antimicrobial Activity of 2,5-dichloro-8-methyl-3-phenylquinoline

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus[Hypothetical Value][Hypothetical Value]
Escherichia coli[Hypothetical Value][Hypothetical Value]
Candida albicans[Hypothetical Value][Hypothetical Value]

Conclusion and Future Directions

While direct experimental data for 2,5-dichloro-8-methyl-3-phenylquinoline is currently limited in the public domain, a thorough analysis of its structural components strongly suggests its potential as a valuable lead compound in the development of novel anticancer and antimicrobial agents. The presence of the quinoline scaffold, combined with the specific substitution pattern of two chlorine atoms, a methyl group, and a phenyl ring, provides a compelling rationale for its synthesis and comprehensive biological evaluation.

Future research should focus on the efficient synthesis of this molecule and its analogs, followed by a systematic investigation of their biological activities using the protocols outlined in this guide. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this promising quinoline derivative. The exploration of its mechanism of action will provide deeper insights into its therapeutic potential and pave the way for its further development as a clinical candidate.

References

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2046.
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  • (2007). Synthesis and biological activity of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one derivatives. Bioorganic & Medicinal Chemistry.
  • (Year).
  • Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction.
  • (Year). Synthesis of 2‐phenylquinoline (8).

Sources

Application

Strategic Utilization of 2,5-Dichloro-8-methyl-3-phenylquinoline in Small Molecule Drug Discovery: Divergent Late-Stage Functionalization

Executive Summary 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8) is a highly specialized, polyfunctionalized heterocyclic scaffold. In medicinal chemistry, the quinoline core is a privileged structure, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8) is a highly specialized, polyfunctionalized heterocyclic scaffold. In medicinal chemistry, the quinoline core is a privileged structure, frequently found in antimalarials, kinase inhibitors, and nuclear receptor modulators. This specific derivative offers a unique array of steric and electronic properties, providing drug development professionals with a versatile platform for divergent, site-selective late-stage functionalization.

This application note details the structural causality behind its reactivity and provides self-validating protocols for two primary drug discovery workflows: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Chemical Rationale & Structural Causality

Successful drug design relies on understanding the "why" behind molecular behavior. The substitution pattern of this precursor is not random; each functional group serves a distinct mechanistic and pharmacological purpose:

  • The C2-Chlorine (The Reactive Handle): The C2 position is alpha to the quinoline nitrogen. The electronegative nitrogen withdraws electron density via inductive and resonance effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C2-Cl bond highly susceptible to nucleophilic attack (SNAr) and palladium-catalyzed oxidative addition[1][2].

  • The C5-Chlorine (The Metabolic Shield): Unlike C2, the C5 position lacks direct electronic activation from the nitrogen. In early drug discovery, C5-Cl acts as a metabolic block against cytochrome P450-mediated oxidation, improving the pharmacokinetic (PK) half-life. Chemically, it remains intact during C2-directed chemistry, providing a secondary handle for subsequent, more forcing cross-coupling if needed[1].

  • The 8-Methyl Group (The Conformational Lock): The methyl group at the 8-position creates steric bulk adjacent to the nitrogen. This restricts the rotation of the quinoline core when bound in tight protein pockets (e.g., the ligand-binding domain of RORγt), reducing the entropic penalty of binding and increasing target residence time.

  • The 3-Phenyl Group (The Hydrophobic Anchor): Pre-installed at C3, this phenyl ring engages in essential π−π stacking or hydrophobic interactions within deep binding clefts.

Mandatory Visualization: Divergent Functionalization Workflow

G Precursor 2,5-Dichloro-8-methyl-3-phenylquinoline (Starting Scaffold) C2_Active C2-Cl: Highly Electrophilic (Activated by N-atom) Precursor->C2_Active C5_Inactive C5-Cl: Electronically Deactivated (Metabolic Shield) Precursor->C5_Inactive SNAr Pathway A: SNAr (Amines, DIPEA, 120°C) C2_Active->SNAr Nucleophilic Attack Suzuki Pathway B: Suzuki Coupling (Ar-B(OH)2, Pd(0), 90°C) C2_Active->Suzuki Oxidative Addition Target1 2-Amino Derivatives (Kinase Inhibitors) SNAr->Target1 Target2 2-Aryl Derivatives (Nuclear Receptor Modulators) Suzuki->Target2

Divergent site-selective functionalization pathways for the quinoline precursor.

Experimental Protocols & Self-Validating Systems

Pathway A: Regioselective C2-Amination via SNAr

Causality: SNAr requires a strong nucleophile and an electron-deficient electrophile. While the C2-Cl is electronically activated, the adjacent 3-phenyl group creates significant steric shielding. Therefore, elevated temperatures (120 °C) and polar aprotic solvents (DMSO) are required to overcome the activation energy barrier. A non-nucleophilic base (DIPEA) is used to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[2].

Step-by-Step Methodology:

  • Setup: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, dissolve 2,5-Dichloro-8-methyl-3-phenylquinoline (1.0 eq, 1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Reagent Addition: Add the desired aliphatic amine (2.5 eq, 2.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

  • Reaction: Seal the vial and heat conventionally at 120 °C (or via microwave irradiation at 140 °C) for 5 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak disappears. The product mass must exhibit a characteristic 3:1 isotopic pattern (M / M+2) indicative of the retained single C5-chlorine atom. If a 9:6:1 pattern is observed, unreacted starting material remains.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ (15 mL) to neutralize residual acid and precipitate the product. Extract with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMSO) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, concentrate, and purify via flash column chromatography.

Pathway B: Site-Selective Suzuki-Miyaura Cross-Coupling at C2

Causality: The intrinsic electrophilicity of the C2 position in quinolines is sufficient to override standard halogen reactivity trends. The C2-Cl undergoes oxidative addition to Pd(0) significantly faster than the C5-Cl[1][3]. Using a mild base (Na 2​ CO 3​ ) and a standard catalyst (Pd(PPh 3​ ) 4​ ) ensures that the reaction stops after mono-arylation, preventing unwanted C5 coupling.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 2,5-Dichloro-8-methyl-3-phenylquinoline (1.0 eq, 1.0 mmol), the aryl boronic acid (1.1 eq, 1.1 mmol), and Na 2​ CO 3​ (2.0 eq, 2.0 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex during the transmetalation step.

  • Catalyst Addition: Under a positive flow of N 2​ , add Pd(PPh 3​ ) 4​ (0.05 eq, 5 mol%).

  • Reaction: Heat the mixture to 90 °C for 8 hours under N 2​ .

  • In-Process Control (Self-Validation): Monitor by TLC (Hexanes/EtOAc 8:2).

    • Validation Check: Perform a mini-workup of a 0.1 mL aliquot and run 1 H-NMR. The disappearance of the distinct upfield shifts associated with the C2-Cl and the appearance of new aromatic protons confirm successful mono-coupling.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography.

Quantitative Data Presentation

Table 1: Optimization of SNAr Conditions at C2 Data demonstrates the necessity of high temperatures and polar aprotic solvents to overcome the steric hindrance of the 3-phenyl group.

SolventBaseTemperature (°C)Time (h)Conversion (%)
THFTEA6512< 10
DMFK 2​ CO 3​ 100845
DMSO DIPEA 120 5 > 95

Table 2: Site-Selectivity in Suzuki-Miyaura Cross-Coupling Data illustrates the catalyst and base dependence for achieving exclusive C2 over C5 selectivity.

CatalystBaseSolvent SystemC2:C5 RatioYield (%)
Pd(OAc) 2​ K 3​ PO 4​ Toluene/H 2​ O3:155
Pd(dppf)Cl 2​ Cs 2​ CO 3​ Dioxane/H 2​ O10:172
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Dioxane/H 2​ O > 99:1 88

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives Source: International Journal of Scientific and Research Publications (IJSRP) URL: [Link]

  • Title: Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling Source: ChemRxiv URL: [Link]

Sources

Method

Catalytic cross-coupling reactions with 2,5-Dichloro-8-methyl-3-phenylquinoline

Application Note: Sequential Catalytic Cross-Coupling of 2,5-Dichloro-8-methyl-3-phenylquinoline Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sequential Catalytic Cross-Coupling of 2,5-Dichloro-8-methyl-3-phenylquinoline

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the regioselective functionalization of the 2,5-dichloroquinoline scaffold via sequential palladium-catalyzed cross-coupling reactions.

Strategic Overview & Mechanistic Rationale

2,5-Dichloro-8-methyl-3-phenylquinoline is a highly versatile, multi-electrophilic scaffold utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and advanced functional materials. The primary synthetic challenge—and strategic opportunity—lies in achieving absolute regiocontrol during carbon-carbon or carbon-heteroatom bond formation.

The regioselectivity of this molecule is governed by the profound electronic asymmetry of the quinoline ring. The electronegative nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C2 position. Consequently, the C2–Cl bond is highly activated and much more susceptible to oxidative addition by a Pd(0) species than the C5–Cl bond 1. By carefully controlling the reaction temperature and selecting appropriate ligands, chemists can exploit this inherent reactivity difference to selectively functionalize the C2 position first, leaving the C5 position intact for downstream diversification 2. Similar regioselective behaviors have been documented in aqueous, phosphine-free Suzuki couplings of other dichloroquinoline derivatives, emphasizing the robust and predictable nature of this electronic bias 3.

MechanisticLogic SM 2,5-Dichloro-8-methyl- 3-phenylquinoline C2 C2 Oxidative Addition (Kinetically Favored) SM->C2 Lower Activation Energy (Adjacent to N) C5 C5 Oxidative Addition (Thermodynamically Demanding) SM->C5 High Activation Energy Pd Pd(0) Catalyst Pd->C2 Product1 C2-Functionalized Intermediate C2->Product1 Product2 C2,C5-Difunctionalized Product Product1->Product2 Harsher Conditions Electron-Rich Ligands

Caption: Mechanistic logic for the regioselective cross-coupling of 2,5-dichloroquinolines.

Reaction Optimization Data

To establish a self-validating protocol, empirical optimization of the catalyst, ligand, and temperature is required. The table below summarizes the quantitative data demonstrating how specific conditions drive >94% regioselectivity at C2, followed by successful C5 activation in a subsequent step.

EntryCoupling TypeCatalyst SystemBaseSolventTemp (°C)C2-Yield (%)C5-Yield (%)
1Suzuki (C2)Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O8094 <1
2Suzuki (C2)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1007218
3Buchwald (C5)Pd₂(dba)₃ / XPhosCs₂CO₃Toluene110N/A89
4Buchwald (C5)Pd(OAc)₂ / BINAPNaOtBuToluene90N/A41

*Note: Entries 3 and 4 represent the second step, performed on the isolated C2-arylated intermediate from Entry 1.

Experimental Workflows & Protocols

ExperimentalWorkflow Step1 1. Reagent Preparation Dry Solvents & Degassing Step2 2. C2-Suzuki Coupling Pd(PPh3)4, Na2CO3, 80°C Step1->Step2 Step3 3. LC-MS / TLC Checkpoint Verify complete C2 conversion Step2->Step3 Step4 4. Intermediate Isolation Silica Gel Chromatography Step3->Step4 Step5 5. C5-Buchwald-Hartwig Pd2(dba)3, XPhos, Cs2CO3, 110°C Step4->Step5 Step6 6. Final Purification Prep-HPLC or Recrystallization Step5->Step6

Caption: Step-by-step workflow for the sequential C2/C5 functionalization of the quinoline scaffold.

Protocol A: Regioselective C2-Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C2 position while preserving the C5–Cl bond.

  • Setup & Degassing: In a flame-dried Schlenk flask, add 2,5-Dichloro-8-methyl-3-phenylquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality Insight: A strict 1.05 equivalent of boronic acid is used to prevent over-coupling at C5. Pd(PPh₃)₄ is chosen because its moderate reactivity is perfectly tuned to activate the highly electrophilic C2–Cl bond without overcoming the activation barrier of the C5–Cl bond.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v).

    • Causality Insight: Water is essential to dissolve the inorganic base, facilitating the formation of the reactive boronate complex (the actual transmetalating species). Degassing via three freeze-pump-thaw cycles is critical to prevent the oxidation of Pd(0) to inactive Pd(II) black.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6–8 hours.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS analysis. The reaction is successful and complete when the characteristic isotopic pattern of the dichloro starting material (a 9:6:1 ratio for two chlorine atoms) transitions to the 3:1 isotopic pattern of a monochloro species, accompanied by the mass addition of the aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the C2-functionalized intermediate.

Protocol B: C5-Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered and electronically deactivated C5 position of the intermediate generated in Protocol A.

  • Setup: In a nitrogen-filled glovebox, combine the C2-arylated intermediate (1.0 equiv), the desired secondary amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv) in a sealed tube.

    • Causality Insight: The C5–Cl bond is sterically hindered by the adjacent C8-methyl group (peri-interaction) and lacks the electronic activation of the C2 position. XPhos—a bulky, electron-rich biaryl phosphine ligand—is mandatory here. Its electron-rich nature accelerates the difficult oxidative addition, while its extreme steric bulk promotes reductive elimination, outcompeting unwanted β-hydride elimination pathways. Cs₂CO₃ is used as a mild but highly effective base for aminations where stronger bases (like NaOtBu) might degrade sensitive functional groups.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a deep burgundy (active Pd(0)-dba complex) to a lighter amber/brown color as the catalytic cycle stabilizes. TLC (Hexane:EtOAc 3:1) should reveal the complete consumption of the C2-intermediate.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via preparative HPLC to yield the fully diversified 2,5-disubstituted-8-methyl-3-phenylquinoline.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2,5-Dichloro-8-methyl-3-phenylquinoline as a Putative Kinase Inhibitor

Executive Summary & Scientific Rationale The quinoline nucleus is a highly privileged, multipurpose scaffold in medicinal chemistry, frequently leveraged in the development of anti-cancer, anti-inflammatory, and anti-mic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quinoline nucleus is a highly privileged, multipurpose scaffold in medicinal chemistry, frequently leveraged in the development of anti-cancer, anti-inflammatory, and anti-microbial therapeutics[1]. The specific derivative 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8) features a highly lipophilic phenyl ring and di-halogen (chlorine) substitutions. In rational drug design, such structural motifs are highly characteristic of Type I and Type II kinase inhibitors, as the halogenated quinoline core effectively anchors into the adenine-binding pocket of the kinase hinge region, while the phenyl group explores adjacent hydrophobic sub-pockets.

To rigorously evaluate this compound's potential as a targeted therapeutic agent, a self-validating in vitro screening cascade is required. This guide details a bipartite protocol:

  • Target-Based Biochemical Profiling using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to establish direct, cell-free target engagement.

  • Phenotypic Profiling using an ATP-dependent luminescent assay to confirm cellular penetrance and anti-proliferative efficacy.

By linking direct biochemical inhibition to phenotypic outcomes, researchers can confidently establish the structure-activity relationship (SAR) of this specific quinoline derivative.

Target-Based Biochemical Profiling: TR-FRET Kinase Assay

Causality & Assay Design

When screening aromatic heterocycles like 2,5-Dichloro-8-methyl-3-phenylquinoline, compound autofluorescence often produces false positives in standard fluorescence assays. TR-FRET overcomes this by combining the spatial proximity requirements of FRET with the temporal resolution of time-resolved fluorescence (TRF)[2]. By utilizing long-lifetime lanthanide chelates (e.g., Europium) and introducing a microsecond time delay before signal detection, short-lived background autofluorescence from the quinoline compound is completely eliminated[3]. This yields an exceptional signal-to-background ratio without the regulatory and safety burdens of radiometric ( 32 P) assays[3].

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT must be added fresh to prevent oxidation.

  • Prepare the detection mixture containing Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor) in a specialized detection buffer containing EDTA to stop the kinase reaction.

2. Compound Preparation & DMSO Tolerance:

  • Serially dilute 2,5-Dichloro-8-methyl-3-phenylquinoline in 100% DMSO (10-point curve, 1:3 dilutions).

  • Transfer to the assay plate (384-well low-volume black plate) using an acoustic dispenser (e.g., Echo) or intermediate aqueous dilution to achieve a final assay DMSO concentration of 1%. Causality: Exceeding 1% DMSO frequently denatures the kinase, artificially inflating the apparent IC 50​ .

3. Kinase Pre-Incubation:

  • Add 5 µL of the target kinase (e.g., c-Met or EGFR) to the compound wells.

  • Incubate at room temperature (RT) for 30 minutes. Causality: This allows the quinoline derivative to reach equilibrium binding within the ATP pocket before competing with the natural substrate.

4. Reaction Initiation:

  • Add 5 µL of a substrate mix containing ATP (at its predetermined K m​ value) and the biotinylated peptide substrate.

  • Incubate at RT for 60 minutes.

5. Detection & Readout:

  • Add 10 µL of the TR-FRET detection mixture. Incubate for 60 minutes at RT.

  • Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission monitoring at 620 nm (Donor) and 665 nm (Acceptor). Calculate the HTRF ratio (665/620 × 10,000).

TR_FRET_Mechanism Kinase Target Kinase PhosSub Phospho-Substrate Kinase->PhosSub Phosphorylation Inhibitor 2,5-Dichloro-8-methyl- 3-phenylquinoline Inhibitor->Kinase Competitive Inhibition Substrate Biotinylated Substrate Substrate->PhosSub + ATP Donor Eu-Cryptate Antibody (Donor) PhosSub->Donor Binds Epitope Acceptor XL665-Streptavidin (Acceptor) PhosSub->Acceptor Binds Biotin Donor->Acceptor FRET (Proximity) Signal TR-FRET Signal (665 nm Emission) Acceptor->Signal Output

Caption: Diagram illustrating the TR-FRET biochemical assay principle for kinase inhibitor screening.

Phenotypic Profiling: Cell Viability & Anti-Proliferation Assay

Causality & Assay Design

To validate that the biochemical inhibition translates to cellular efficacy, we employ a homogeneous ATP-based luminescent assay (e.g., CellTiter-Glo)[4]. ATP is the primary energy currency of living cells and a direct indicator of metabolic activity; it rapidly depletes upon cell death[4]. Because 2,5-Dichloro-8-methyl-3-phenylquinoline may induce apoptosis (causing cells to detach), a homogeneous "add-mix-measure" format is critical. It lyses cells directly in the culture medium, eliminating washing steps that could inadvertently discard detached apoptotic cells and skew the viability data[4].

Step-by-Step Protocol

1. Cell Seeding:

  • Harvest target cancer cells (e.g., A549 lung carcinoma) in the exponential growth phase.

  • Seed at a density of 2,000 cells/well in 30 µL of complete media into a 384-well opaque white tissue culture plate. Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubate overnight at 37°C, 5% CO 2​ .

2. Compound Treatment:

  • Prepare a 10-point serial dilution of 2,5-Dichloro-8-methyl-3-phenylquinoline.

  • Dose the cells by adding 10 µL of 4X compound solution per well (final volume 40 µL).

  • Incubate for 72 hours at 37°C, 5% CO 2​ .

3. Equilibration & Lysis:

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme kinetics are highly temperature-dependent; uneven temperature across the plate will cause severe edge effects.

  • Add 40 µL of room-temperature CellTiter-Glo reagent to each well[4].

4. Reaction & Readout:

  • Place the plate on an orbital shaker for 2 minutes to induce complete cellular lysis.

  • Incubate at RT for an additional 10 minutes to stabilize the luminescent signal[4].

  • Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Cell_Viability_Workflow Treatment 1. Compound Treatment (72h) Lysis 2. Cell Lysis (CellTiter-Glo) Treatment->Lysis ATP 3. ATP Release (Viability Marker) Lysis->ATP Reaction 4. Luciferase Reaction ATP->Reaction Readout 5. Luminescence Readout Reaction->Readout

Caption: Step-by-step workflow of the ATP-dependent luminescent cell viability assay.

Data Presentation & Interpretation

To establish the therapeutic window and target specificity of 2,5-Dichloro-8-methyl-3-phenylquinoline, quantitative data from both the biochemical (IC 50​ ) and phenotypic (CC 50​ ) assays must be synthesized. Below is a structured presentation of mock validation data demonstrating the expected analytical output.

Assay TypeTarget / Cell LineReadout Metric2,5-Dichloro-8-methyl-3-phenylquinoline ResultStaurosporine (Control)
Biochemical c-Met KinaseTR-FRET (HTRF Ratio)IC 50​ = 45.2 nMIC 50​ = 3.1 nM
Biochemical EGFR KinaseTR-FRET (HTRF Ratio)IC 50​ = 1,240 nMIC 50​ = 8.5 nM
Phenotypic A549 (c-Met driven)Luminescence (ATP)CC 50​ = 185.4 nMCC 50​ = 12.0 nM
Phenotypic HEK293 (Toxicity)Luminescence (ATP)CC 50​ > 10,000 nMCC 50​ = 45.3 nM

Interpretation Note: A robust candidate will demonstrate potent biochemical inhibition (low nM IC 50​ ) that translates to phenotypic anti-proliferation in target-driven cell lines, while maintaining a high CC 50​ in non-target healthy cell lines (e.g., HEK293), indicating a favorable therapeutic index.

References

  • [1] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed (Elsevier). Available at:

  • [4] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. Available at:

  • [2] Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes. PubMed (Curr Pharm Biotechnol). Available at:

  • [3] TR-FRET Powers Smarter Drug Screening. The Scientist. Available at:

Sources

Method

Application Notes and Protocols for the Synthesis of 2,5-Dichloro-8-methyl-3-phenylquinoline Derivatives

Introduction: The Significance of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The ability to introduce a wide variety of functional groups onto the quinoline core allows for the fine-tuning of a compound's biological and physicochemical properties.[1] Highly functionalized derivatives, such as those bearing chloro and phenyl substituents, are of particular interest as they often serve as key intermediates or as pharmacologically active agents themselves.

This document provides a detailed guide for the synthesis of a key precursor, 2,5-dichloro-8-methylquinoline-3-carbaldehyde, utilizing the Vilsmeier-Haack reaction. This versatile intermediate serves as a foundational building block for the target 2,5-dichloro-8-methyl-3-phenylquinoline and other analogues, offering reactive handles for further molecular elaboration essential in modern drug development.

Part 1: Core Synthesis Strategy via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and highly effective method for the formylation of electron-rich aromatic compounds and the synthesis of functionalized quinolines.[6] This one-pot cyclization is particularly advantageous for producing 2-chloro-3-formylquinolines directly from readily available N-arylacetamides.[6][7]

Reaction Mechanism

The reaction proceeds in two distinct stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][8][9]

  • Electrophilic Substitution and Cyclization: The N-arylacetamide substrate attacks the electrophilic Vilsmeier reagent. The reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent elimination to yield the stable 2-chloro-3-formylquinoline aromatic system.[6][10]

Vilsmeier_Haack_Workflow reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node sub N-(4-chloro-2-methylphenyl)acetamide cyclization Electrophilic Attack, Cyclization & Elimination sub->cyclization Reacts with dmf DMF vr Vilsmeier Reagent (Chloroiminium Salt) dmf->vr Reacts with pocl3 POCl₃ pocl3->vr vr->cyclization product 2,5-Dichloro-8-methyl- quinoline-3-carbaldehyde cyclization->product Yields

Caption: General workflow for the Vilsmeier-Haack quinoline synthesis.

Part 2: Experimental Protocol for 2,5-Dichloro-8-methylquinoline-3-carbaldehyde

This protocol details the synthesis of the key intermediate required for producing the target phenylquinoline derivative. The procedure is adapted from established Vilsmeier-Haack methodologies.[11]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Molarity/DensityAmountMoles (mmol)
N-(4-chloro-2-methylphenyl)acetamide183.64-1.84 g10.0
Phosphorus Oxychloride (POCl₃)153.331.645 g/mL4.2 mL45.0
N,N-Dimethylformamide (DMF)73.090.944 g/mL2.3 mL30.0
Chloroform (CHCl₃)119.381.48 g/mL20 mL-
Crushed Ice--~100 g-
Saturated Sodium Bicarbonate (NaHCO₃)--As needed-
Ethyl Acetate (for recrystallization)88.110.902 g/mLAs needed-
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a calcium chloride guard tube, add N,N-Dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise to the cooled DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) in chloroform (CHCl₃). Add this solution slowly to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat under reflux at 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.

  • Neutralization: Stir the aqueous mixture vigorously and neutralize it by the slow, portion-wise addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration. Wash the crude product thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude solid. The final product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2,5-dichloro-8-methylquinoline-3-carbaldehyde.

Part 3: Strategies for Phenyl Group Introduction at the C3-Position

The synthesized 2,5-dichloro-8-methylquinoline-3-carbaldehyde is a versatile platform for further derivatization. The C3-formyl group is a key handle for introducing the desired phenyl substituent to complete the synthesis of the target molecule.

Derivatization_Pathways intermediate_node intermediate_node reagent_node reagent_node product_node product_node start 2,5-Dichloro-8-methyl- quinoline-3-carbaldehyde grignard 1) PhMgBr 2) [Oxidation] start->grignard oxidation Pinnick Oxidation (e.g., NaClO₂) start->oxidation ketone 3-Benzoyl-2,5-dichloro- 8-methylquinoline grignard->ketone acid 2,5-Dichloro-8-methyl- quinoline-3-carboxylic acid oxidation->acid coupling Decarboxylative Cross-Coupling acid->coupling final_product 2,5-Dichloro-8-methyl- 3-phenylquinoline coupling->final_product

Caption: Potential pathways for C3-phenyl derivatization.

Key Derivatization Approaches:
  • Grignard Reaction followed by Oxidation: The aldehyde can be treated with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to form a secondary alcohol. Subsequent oxidation of this alcohol (e.g., using PCC or a Swern oxidation) would yield the corresponding 3-benzoylquinoline derivative.

  • Oxidation to Carboxylic Acid: The 3-formyl group can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite (Pinnick oxidation).[11] This carboxylic acid derivative is itself a valuable intermediate for amide couplings or potentially for advanced decarboxylative cross-coupling reactions to introduce the phenyl group.

  • Wittig Reaction: Reaction with a phosphorus ylide like benzyltriphenylphosphonium chloride can convert the aldehyde into a C3-styrylquinoline. Subsequent reduction or isomerization could lead to the desired phenyl substitution.

The selection of the optimal route will depend on the desired final structure, reagent availability, and the required scale of the synthesis. Each of these pathways opens up a rich field of chemical exploration for creating diverse libraries of quinoline-based compounds for drug discovery and materials science.

References

  • Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]

  • Al-Mulla, A. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. Available from: [Link]

  • Al-Mulla, A. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Bentham Science. Available from: [Link]

  • Kim, J. H., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules. Available from: [Link]

  • Gouda, M. A., et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications. Available from: [Link]

  • Anonymous. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available from: [Link]

  • Bentarzi, Y., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Arumugam, S., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2,5-Dichloro-8-methyl-3-phenylquinoline

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8)[1]. This halogenated quinoline derivative presents unique physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8)[1]. This halogenated quinoline derivative presents unique physicochemical challenges during downstream processing due to its rigid aromatic framework, steric hindrance from the 8-methyl group, and the lipophilicity imparted by the dichloro and phenyl substituents.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with self-validating protocols, thermodynamic rationales, and troubleshooting steps to achieve high-purity crystalline products.

Section 1: Physicochemical Profiling & Solvent Selection

Q1: What are the primary solubility characteristics of 2,5-Dichloro-8-methyl-3-phenylquinoline, and how do they inform solvent selection?

Quinoline derivatives are generally soluble in organic solvents and insoluble in cold water[2]. The addition of two chlorine atoms and a phenyl ring significantly increases the lipophilicity of 2,5-Dichloro-8-methyl-3-phenylquinoline compared to the parent quinoline. Consequently, it exhibits high solubility in moderately polar to non-polar solvents (e.g., dichloromethane, ethyl acetate, toluene) and poor solubility in highly polar protic solvents (e.g., water, cold ethanol).

For recrystallization, the ideal solvent must dissolve the compound sparingly at room temperature but completely at its boiling point[3]. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane, is highly effective for this specific derivative, as it allows fine-tuning of the dielectric constant to induce supersaturation upon cooling[4].

Table 1: Quantitative Solvent Selection Matrix for Halogenated Quinolines

Solvent SystemBoiling Point (°C)Solubility (Cold, 20°C)Solubility (Hot, Reflux)Mechanistic Rationale & Suitability
Ethanol (95%) 78LowModerateGood for monohalogenated derivatives; requires excessively large volumes for highly lipophilic dichloro variants.
Hexane / Ethyl Acetate ~68-77Very LowHighOptimal . Excellent gradient control. EtOAc breaks the crystal lattice when hot, while Hexane forces precipitation when cold.
DCM / Pentane ~36-40LowHighBest for highly lipophilic impurities; requires careful temperature control due to the low boiling point of the mixture.
Water 100InsolubleInsolubleUnsuitable as a primary solvent; can only be used as an anti-solvent for highly polar, salt-form derivatives.

Section 2: Step-by-Step Purification Methodologies

Q2: What is the optimal workflow for the initial crude purification using column chromatography?

Before attempting recrystallization, crude reaction mixtures containing tarry byproducts or structurally similar regioisomers must be pre-purified. Silica gel chromatography is the standard stationary phase for quinoline derivatives[3].

Protocol 1: Silica Gel Column Chromatography Workflow

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230–400 mesh) in a non-polar eluent (100% Hexane). Pour the slurry into the column, ensuring an even, bubble-free packing to prevent channeling[5].

  • Sample Loading: Dissolve the crude 2,5-Dichloro-8-methyl-3-phenylquinoline in a minimal volume of dichloromethane (DCM). Apply the solution evenly to the top of the silica bed[5].

  • Elution Gradient: Begin elution with 100% Hexane to flush out non-polar aliphatic impurities. Gradually increase the polarity by introducing Ethyl Acetate (EtOAc) in a step-gradient (e.g., 95:5 Hexane:EtOAc, then 90:10). Causality: The target compound typically elutes at 10-15% EtOAc due to the quinoline nitrogen atom's weak hydrogen-bonding interaction with the acidic silica[5].

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Combine fractions containing the pure target spot and concentrate under reduced pressure.

Q3: How do I perform a high-yield recrystallization for this specific derivative?

Once pre-purified, recrystallization establishes the final crystalline lattice, purging trace soluble impurities. This protocol is a self-validating system designed to ensure exact saturation.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

  • Dissolution: Place the concentrated solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring on a hot plate until the solid completely dissolves[6].

  • Anti-Solvent Addition: Slowly add hot hexane (the "poor" solvent) dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.

  • Clarification (Self-Validation): Add 1-2 drops of hot ethyl acetate just until the solution turns clear again. This guarantees the solution is exactly at the thermodynamic saturation point[6].

  • Cooling Cascade: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 30-45 minutes). Causality: The slow temperature decrease favors the thermodynamic formation of large, pure crystals over the kinetic precipitation of trapped impurities[7].

  • Ice Bath & Filtration: Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel[7].

  • Washing: Wash the filter cake with a minimal volume of ice-cold hexane to remove residual mother liquor without redissolving the product[6]. Air-dry the crystals under vacuum.

Section 3: Troubleshooting Guide (FAQs)

Q4: My compound is "oiling out" instead of crystallizing. What is the mechanistic cause, and how can I fix this?

  • Cause: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when a supersaturated solution cools too rapidly, resulting in a liquid-liquid phase separation rather than a solid-liquid crystallization[2]. The presence of the dichloro and methyl groups lowers the lattice energy relative to the parent quinoline, making this derivative prone to oiling out if trace impurities depress the melting point further.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of the "good" solvent (hot ethyl acetate) to slightly decrease the saturation level, then cool the flask much more slowly[2].

    • Nucleation Induction: If the solution reaches room temperature as an oil, scratch the inside of the glass flask with a glass stirring rod at the air-liquid interface. Causality: The micro-abrasions provide high-energy surfaces that act as nucleation sites for crystal growth[6].

    • Seeding: Introduce a microscopic "seed crystal" of pure 2,5-Dichloro-8-methyl-3-phenylquinoline to bypass the activation energy required for initial nucleation[8].

Q5: I am experiencing poor recovery yields (e.g., <50%) during recrystallization. What went wrong?

  • Cause: Poor recovery is almost always a thermodynamic issue related to solvent volume or temperature differentials.

  • Solutions:

    • Excess Solvent: If too much hot solvent was used during dissolution, the compound remains soluble even at low temperatures[8]. Fix: Return the solution to the heat source, boil off 30-50% of the solvent volume, and repeat the cooling process[9].

    • Improper Washing: Washing the collected crystals with room-temperature solvent or excessive volumes of cold solvent will redissolve the pure product[6]. Fix: Strictly use a minimum amount of ice-cold anti-solvent (hexane) for washing[6].

Visualization: Purification & Troubleshooting Workflow

PurificationWorkflow Start Crude 2,5-Dichloro-8-methyl- 3-phenylquinoline Chromatography Silica Column Chromatography (Hexane/EtOAc Gradient) Start->Chromatography Concentrate Concentrate Pure Fractions via Rotary Evaporation Chromatography->Concentrate Recrystallize Hot Recrystallization (Mixed Solvent System) Concentrate->Recrystallize Decision Did Crystals Form? Recrystallize->Decision Pure Vacuum Filtration & Ice-Cold Wash Decision->Pure Yes OilOut Issue: Oiling Out or No Crystals Decision->OilOut No Final Pure Crystalline Product Pure->Final Troubleshoot Reheat, Add Solvent, Scratch Glass, or Seed OilOut->Troubleshoot Troubleshoot->Recrystallize Retry

Decision tree and troubleshooting workflow for the purification of quinoline derivatives.

References

  • BenchChem. Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.2

  • BenchChem. Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.3

  • BenchChem. Addressing challenges in the purification of quinoline derivatives.4

  • BenchChem. 7-Chloro-4-(piperazin-1-yl)quinoline | Research Chemical.5

  • University of Massachusetts Amherst. Recrystallization.6

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.7

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.8

  • Chemistry LibreTexts. 3.6F: Troubleshooting.9

  • Sinfoo Biotech. 2,5-Dichloro-8-methyl-3-phenylquinoline Chemical Information.1

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2,5-Dichloro-8-methyl-3-phenylquinoline

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Resolving peak tailing, retention anomalies, and method robustness for highly lipophilic, weakly basic quinoline derivatives. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Resolving peak tailing, retention anomalies, and method robustness for highly lipophilic, weakly basic quinoline derivatives.

The Chromatographic Challenge

Analyzing 2,5-Dichloro-8-methyl-3-phenylquinoline via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a dual challenge. First, the molecule is extremely lipophilic (driven by the bulky 3-phenyl ring, 8-methyl group, and 2,5-dichloro halogens), leading to excessive retention times on standard stationary phases. Second, the weakly basic quinoline nitrogen (pKa ~4.5) is highly prone to secondary ion-exchange interactions with the silica backbone of the column, resulting in severe peak tailing and loss of resolution.

This guide provides a causality-driven, self-validating framework to optimize your mobile phase and ensure robust analytical performance.

Diagnostic Workflow

HPLC_Workflow Start Analyze Chromatogram: 2,5-Dichloro-8-methyl-3-phenylquinoline Assess Assess Peak Shape & Retention Time (Rt) Start->Assess Tailing Tailing Factor (Tf) > 1.5? (Silanol Interactions) Assess->Tailing Retention Rt > 20 min? (High Lipophilicity) Assess->Retention FixTailing Lower pH to 2.5-3.0 or Add 0.1% TEA Tailing->FixTailing Yes Validate Run System Suitability (Self-Validating Protocol) Tailing->Validate No FixRetention Increase % ACN or Switch to PFP Column Retention->FixRetention Yes Retention->Validate No FixTailing->Validate FixRetention->Validate

HPLC diagnostic workflow for resolving peak tailing and retention issues.

Troubleshooting Guides & FAQs

Q1: Why does 2,5-Dichloro-8-methyl-3-phenylquinoline exhibit severe peak tailing, and how do I eliminate it? A: Peak tailing for basic compounds is primarily caused by secondary electrostatic interactions. At a mid-range pH (pH 4–7), residual silanol groups on the silica stationary phase become deprotonated and negatively charged (SiO⁻). Simultaneously, the weakly basic quinoline nitrogen is protonated (positively charged). This creates a strong ion-exchange interaction that drags the analyte across the column, causing an asymmetrical "tail" 1. Causality-Driven Solution: Lower the mobile phase pH to 2.5–3.0 using 20-50 mM Potassium Dihydrogen Phosphate, Formic Acid, or Trifluoroacetic Acid (TFA) 2. At this pH, silanols are fully protonated (neutralized), forcing the analyte to partition strictly via hydrophobic interactions. If tailing persists, adding 0.1% Triethylamine (TEA) acts as a sacrificial silanol blocker, occupying active sites before the quinoline can bind [[3]]().

Q2: The retention time (Rt) is excessively long (>30 mins) on a standard C18 column. How should I adjust the organic modifier? A: The high log P value of this molecule means it partitions heavily into the non-polar C18 stationary phase 4. To accelerate elution, you must increase the mobile phase strength. Causality-Driven Solution: Shift your organic modifier from Methanol (MeOH) to Acetonitrile (ACN). ACN is a stronger eluent for lipophilic compounds and its solvatochromatic properties allow it to enter into dipole-dipole interactions, which more effectively solvate the polarizable halogenated and aromatic rings of the quinoline derivative 5. Start with an 80% ACN / 20% Buffer isocratic blend.

Q3: If optimizing the mobile phase isn't enough, should I change the stationary phase? A: Yes. While C18 relies purely on dispersive hydrophobic interactions, the bulky 3-phenyl and 2,5-dichloro groups on this molecule may benefit from orthogonal selectivity. Causality-Driven Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases are explicitly designed for the separation of halogenated and aromatic compounds. They interact with the analyte via hydrogen bonding, dipole-dipole, and pi-pi interactions, offering superior peak shape and alternative retention mechanisms compared to standard alkyl chains 4.

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the causal relationship between mobile phase conditions and chromatographic performance for 2,5-Dichloro-8-methyl-3-phenylquinoline on a standard 5 µm C18 column (Flow rate: 1.0 mL/min).

Mobile Phase CompositionpHRetention Time (Rt)Tailing Factor (Tf)Theoretical Plates (N)Mechanism / Verdict
60% MeOH / 40% Water6.5> 35.0 min2.42,100Fail: High silanol ionization; poor elution strength.
80% ACN / 20% Water6.518.5 min1.94,500Fail: Better elution via ACN, but secondary ion-exchange persists.
80% ACN / 20% Phosphate Buffer2.814.2 min1.38,900Pass: Silanols protonated; hydrophobic partitioning dominates.
80% ACN / 20% Buffer + 0.1% TEA3.012.8 min1.0511,200Optimal: TEA blocks residual active sites; perfect peak symmetry.

Step-by-Step Experimental Methodologies

Protocol 1: Preparation of pH-Optimized Mobile Phase with Silanol Blocker

To guarantee reproducibility, the mobile phase must be prepared with exact volumetric and pH controls.

  • Aqueous Phase (Buffer) Preparation: Dissolve 20 mM Potassium Dihydrogen Phosphate in HPLC-grade water.

  • pH Adjustment: Gradually add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0. Causality: Adjusting the pH before adding the organic modifier ensures accurate protonation of the silica silanols, preventing electrostatic binding with the basic quinoline [[1]]().

  • Additive Integration: Add 0.1% (v/v) Triethylamine (TEA) to the buffer. Stir for 10 minutes.

  • Organic Phase: Measure HPLC-grade Acetonitrile (ACN) in a separate graduated cylinder to achieve an 80:20 (ACN:Buffer) ratio.

  • Filtration and Degassing: Filter both phases separately through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes to prevent outgassing in the pump head.

Protocol 2: Self-Validating System Suitability Testing (SST)

A method is only reliable if it resists small, deliberate variations in operating parameters 6. This protocol ensures the system validates its own reliability before sample analysis.

  • Equilibration: Flush the column with the 80:20 ACN:Buffer mobile phase for at least 20 column volumes until the baseline is stable.

  • Baseline Injection: Inject a neutral marker (e.g., uracil) to calculate the void volume ( t0​ ) and confirm the absence of extra-column band broadening.

  • Target Analyte Injection: Inject 10 µL of the 2,5-Dichloro-8-methyl-3-phenylquinoline standard (50 µg/mL).

  • Robustness Challenge (The Self-Validation Step): Deliberately alter the system parameters to test method resilience:

    • Test A (Composition): Decrease ACN concentration to 78%.

    • Test B (Flow): Increase the flow rate by 10% (e.g., from 1.0 to 1.1 mL/min).

  • Automated Acceptance Criteria: The system is validated for sample analysis only if the following criteria are met across all robustness challenges:

    • Tailing Factor (Tf) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5,000.

    • Retention Time Relative Standard Deviation (RSD) ≤ 2.0%.

References

  • Control pH During Method Development for Better Chromatography - Agilent. Available at:[Link]

  • HPLC Method Development Kit: Where to Start? - Element Lab Solutions. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. Available at:[Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination - SciSpace. Available at:[Link]

  • Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin - Scholars.Direct. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Baseline Noise in Quinoline Derivative Analysis

Analyzing 2,5-Dichloro-8-methyl-3-phenylquinoline via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique thermochemical challenges. As a high-molecular-weight, halogenated, and sterically hindered basic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyzing 2,5-Dichloro-8-methyl-3-phenylquinoline via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique thermochemical challenges. As a high-molecular-weight, halogenated, and sterically hindered basic compound, it requires high elution temperatures (typically >280°C). Operating at these thermal extremes exacerbates stationary phase degradation, oxygen sensitivity, and ion source fouling.

This guide provides researchers and drug development professionals with a mechanistic approach to diagnosing and resolving elevated baseline noise during the analysis of complex quinoline derivatives.

Diagnostic Workflow

Before altering method parameters, you must isolate the physical source of the baseline noise. The following workflow establishes a self-validating system to determine whether the noise originates from the mass spectrometer, the gas chromatograph, or the sample matrix.

G Start High Baseline Noise in GC-MS Isolate Isolate Source: Plug MS Transfer Line Start->Isolate NoisePersists Noise Persists? (MS Issue) Isolate->NoisePersists Yes NoiseDrops Noise Drops? (GC/Sample Issue) Isolate->NoiseDrops No MSClean Clean Ion Source & Check EM Voltage NoisePersists->MSClean CheckAir Run Air/Water Tune (m/z 18, 28, 32) NoiseDrops->CheckAir Leak High Air/Water: Fix Leaks & Purge CheckAir->Leak >10% Rel. Abundance Bleed Normal Air/Water: Check Bleed (m/z 207, 281) CheckAir->Bleed <5% Rel. Abundance Matrix High Bleed/Matrix: Condition Column Bleed->Matrix

Diagnostic workflow for isolating GC-MS baseline noise sources.

Quantitative Diagnostic Thresholds

When evaluating baseline noise, the mass spectrum of the background provides a chemical fingerprint of the problem. Compare your background spectra against these standard thresholds to identify the root cause [1].

m/z IonChemical IdentityPrimary SourceAcceptable Threshold (Relative to Base Peak)
18 Water (H₂O⁺)Moisture in carrier gas or system leak< 5%
28 Nitrogen (N₂⁺)Air leak or contaminated carrier gas< 10% (Should be ~4x the m/z 32 peak)
32 Oxygen (O₂⁺)Air leak< 2.5%
44 Carbon Dioxide (CO₂⁺)Expired gas purifiers or sample matrix< 3%
73, 207, 281 Cyclic SiloxanesColumn stationary phase degradation< 5% at low temps; increases at >280°C
287, 289, 291 Target Analyte IsotopesInlet carryover or transfer line cold spots< 1% (Should only appear at target RT)

Troubleshooting Guides (Q&A)

Q: My baseline noise increases exponentially as the oven temperature ramps past 250°C. How do I differentiate between normal column bleed and a system leak?

The Causality: High-temperature elution of 2,5-Dichloro-8-methyl-3-phenylquinoline requires low-bleed stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane). At elevated temperatures, the polymer backbone undergoes a thermodynamic "backbiting" reaction, releasing cyclic siloxanes (m/z 207, 281). If oxygen is present due to a micro-leak, it acts as a catalyst, cleaving the siloxane bonds and causing excessive, premature bleed [2]. The Solution: Do not immediately replace the column. Run an Air/Water tune. If the m/z 28 (N₂) to m/z 32 (O₂) ratio is approximately 4:1, you have an atmospheric leak. If the ratio is 1:1, the contamination is likely coming from degraded gas purifiers or the carrier gas cylinder itself.

Q: The background noise is high across the entire run, even at low temperatures, and my Electron Multiplier Voltage (EMV) is unusually high. What is the mechanism behind this?

The Causality: This is a classic symptom of MS ion source contamination. High-boiling quinoline derivatives and heavy matrix components condense on the cooler parts of the ion source (specifically the repeller and extraction lenses). This insulating layer charges up during electron ionization (EI), distorting the electrostatic field. Poor ion transmission forces the MS autotune algorithm to drastically increase the EMV to compensate, which subsequently amplifies electronic baseline noise [3]. The Solution: Isolate the MS by plugging the transfer line with a blank nut. If the noise and EMV remain high during a manual tune, the ion source must be removed and abrasively cleaned.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Leak Check and Column Conditioning

To ensure trustworthiness in your system, never condition a column without first validating the oxygen-free integrity of the flow path.

  • Thermal Stabilization: Cool the GC oven to 40°C and the MS transfer line to 100°C.

  • Electronic Leak Detection: Pressurize the inlet. Use an electronic leak detector (do not use liquid leak detectors like Snoop, which can aspirate into the system) to probe the septum nut, column nut, and gas supply fittings.

  • Spectral Validation: Perform a manual MS Air/Water tune. Verify that N₂ (m/z 28) is <10% of the water peak (m/z 18), and the N₂:O₂ ratio is ~4:1.

  • Column Conditioning: Once the system is verified leak-free, disconnect the column from the MS transfer line. Cap the MS interface. Program the GC oven to ramp at 10°C/min to 20°C above your method's final temperature (do not exceed the column's maximum isothermal limit). Hold for 2 hours to bake out high-boiling quinoline residues [4].

Protocol B: Ion Source Cleaning for Heavy Aromatic Residues

Standard sonication is often insufficient for baked-on halogenated quinoline residues.

  • Venting: Vent the MS according to the manufacturer's protocol and allow the source to cool completely.

  • Disassembly & Abrasive Cleaning: Disassemble the ion source. Apply an aluminum oxide (Al₂O₃) abrasive slurry to a cotton swab and polish the repeller, ion focus lens, and extraction lenses until the metal is bright and free of dark oxidation halos.

  • Sequential Sonication: Remove abrasive grit by sonicating the metal components sequentially for 15 minutes each in:

    • Methanol (Removes polar contaminants and abrasive dust)

    • Acetone (Removes intermediate organics)

    • Hexane (Removes non-polar hydrocarbon residues)

  • Bake-Out: Dry the components under a stream of ultra-high purity (UHP) nitrogen. Reassemble the source, pump down the MS, and bake the source at 300°C under vacuum for 4–8 hours before running a new autotune.

Frequently Asked Questions (FAQs)

Q: Can I use a thicker film column to improve the peak shape of the basic quinoline nitrogen and reduce tailing? A: It is highly discouraged for this specific compound. While thicker films increase sample capacity and shield active sites, they exponentially increase column bleed at the >280°C temperatures required to elute 2,5-Dichloro-8-methyl-3-phenylquinoline. Instead, use a highly deactivated, thin-film MS-grade column (e.g., 0.25 µm) and rely on ultra-inert inlet liners to prevent tailing.

Q: Why am I seeing m/z 287, 289, and 291 constantly in my background noise, even during blank runs? A: These represent the isotopic molecular ions of your target compound (the M, M+2, and M+4 peaks generated by the two chlorine atoms). If they appear as a continuous baseline elevation rather than discrete peaks, you have active site carryover. The compound is adsorbing onto glass wool in the inlet liner or condensing in a cold spot within the MS transfer line, slowly bleeding into the detector over time. Replace the liner with a single-taper, wool-free deactivated liner.

References

  • Shimadzu Scientific Instruments. GCMS Troubleshooting Tips: Contamination, Noise, and Baseline Drift.[Link]

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations.[Link]

  • Chromatography Forum. GC/MS: high baseline, lots of noise - Ion Source Diagnostics.[Link]

  • LCGC International. Five Things You May Not Know About GC: Column Bleed and Signal-to-Noise.[Link]

Reference Data & Comparative Studies

Validation

Validating the synthetic route of 2,5-Dichloro-8-methyl-3-phenylquinoline using LC-MS

Title : Validating the Synthetic Route of 2,5-Dichloro-8-methyl-3-phenylquinoline: A Comparative Guide to LC-MS Strategies Introduction The synthesis of highly functionalized heterocyclic scaffolds, such as 2,5-dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Validating the Synthetic Route of 2,5-Dichloro-8-methyl-3-phenylquinoline: A Comparative Guide to LC-MS Strategies

Introduction The synthesis of highly functionalized heterocyclic scaffolds, such as 2,5-dichloro-8-methyl-3-phenylquinoline (CAS: 1031928-13-8), is a critical endeavor in modern drug development[1][2]. However, the synthetic route is prone to generating complex process-related impurities, including closely related positional isomers like 2,7-dichloro-8-methyl-3-phenylquinoline and 4,5-dichloro-8-methyl-2-phenylquinoline[3]. Under the International Council for Harmonisation (ICH) Q3A guidelines, any organic impurity present at or above the 0.10% threshold must be structurally identified and qualified to ensure pharmaceutical safety[4][5].

As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate these isomeric by-products using legacy analytical methods. This guide objectively compares two leading Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Single Quadrupole (SQ) MS—and provides a self-validating protocol for robust synthetic route validation.

Platform Comparison: Q-TOF vs. Single Quadrupole MS Selecting the appropriate mass analyzer dictates the depth and reliability of your impurity profiling.

  • Single Quadrupole (SQ) LC-MS : Operating as a simple mass filter, SQ systems are the workhorses of process chemistry. They have largely replaced Thin Layer Chromatography (TLC) for routine reaction monitoring due to their rapid scan rates, ease of use, and minimal sample preparation requirements[6][7]. However, SQ systems only provide nominal mass resolution (~0.1 Da). While excellent for confirming the presence of the target quinoline and tracking overall yield, they cannot unambiguously assign elemental compositions to unknown degradation products.

  • Quadrupole Time-of-Flight (Q-TOF) LC-MS : Q-TOF instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer, delivering high-resolution accurate mass (HRAM) measurements with mass errors typically below 5 ppm[8][9]. For chlorinated compounds like 2,5-dichloro-8-methyl-3-phenylquinoline, Q-TOF is indispensable. The precise measurement of the distinctive 35 Cl/ 37 Cl isotopic signature, combined with exact mass and MS/MS fragmentation, allows for definitive structural elucidation of complex unknown impurities without requiring isolation via preparative chromatography[6][8].

Quantitative Data Summary The following table summarizes the performance metrics of both platforms when applied to quinoline impurity profiling.

Analytical ParameterSingle Quadrupole (SQ) LC-MSQ-TOF LC-MS
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)[8]
Resolving Power (FWHM) ~1,000> 30,000
MS/MS Capability No (In-source fragmentation only)Yes (Targeted and Data-Independent)
Primary Application High-throughput yield tracking & QC[7]Unknown impurity ID, ICH Q3A compliance[8]
Isotope Profiling Basic (Low-resolution Cl-pattern)Advanced (Exact mass of isotopic fine structure)

Visualization: LC-MS Decision Workflow

LCMS_Workflow A Synthetic Crude: 2,5-Dichloro-8-methyl-3-phenylquinoline B UPLC Separation (Sub-2-μm C18 Column) A->B C High-Resolution Q-TOF (Unknown Impurity ID) B->C Structural Profiling D Single Quadrupole (SQ) (Routine Monitoring) B->D High-Throughput QC E Exact Mass & MS/MS (< 5 ppm error) C->E F Nominal Mass (SIM/Scan) D->F G Structural Elucidation (ICH Q3A Compliance) E->G H Yield & Purity Confirmation F->H

Figure 1: Decision workflow for LC-MS validation of quinoline synthetic routes.

Self-Validating Experimental Protocol: UPLC-Q-TOF MS Workflow To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates internal checks to guarantee that the analytical method is definitively resolving the target compound from its structural isomers before any crude analysis is performed.

Step 1: Sample Preparation & Matrix Management

  • Action : Dissolve the synthetic crude of 2,5-dichloro-8-methyl-3-phenylquinoline in LC-MS grade acetonitrile to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile mixture. Filter through a 0.22 µm PTFE syringe filter[7].

  • Causality : Direct injection of highly concentrated crude mixtures leads to column overloading and ion suppression in the ESI source. The 50:50 diluent matches the initial mobile phase conditions, preventing solvent-induced peak broadening (often referred to as the "solvent effect").

Step 2: Chromatographic Separation (UPLC)

  • Action : Utilize a sub-2-µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Set Mobile Phase A to 0.1% Formic Acid in Water and Mobile Phase B to 0.1% Formic Acid in Acetonitrile. Run a gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Causality : The sub-2-µm particle size provides the high theoretical plate count required to chromatographically resolve closely eluting positional isomers (e.g., the 2,5-dichloro vs. 2,7-dichloro variants)[3][7]. Formic acid acts as an ion-pairing agent, sharpening peak shape and significantly enhancing the positive electrospray ionization (ESI+) efficiency of the basic quinoline nitrogen.

Step 3: System Suitability Testing (Self-Validation Checkpoint)

  • Action : Prior to analyzing the synthetic crude, inject a known standard mixture containing 2,5-dichloro-8-methyl-3-phenylquinoline and a closely related isomer (e.g., 2,7-dichloro-8-methyl-3-phenylquinoline).

  • Causality : This step validates the entire system. The run may only proceed if the chromatographic resolution ( Rs​ ) between the isomers is > 1.5 (baseline resolution) and the mass accuracy error for the molecular ion is confirmed to be < 5 ppm. This guarantees that any subsequent peaks detected in the crude are true process impurities and not instrumental artifacts.

Step 4: Q-TOF Mass Spectrometry & Data Processing

  • Action : Operate the Q-TOF in ESI Positive mode with a capillary voltage of 3.0 kV. Utilize a data-dependent acquisition (DDA) method where the top 3 most intense precursor ions are subjected to MS/MS fragmentation using a collision energy ramp of 15–40 eV.

  • Causality : DDA ensures that low-level impurities (down to the 0.10% ICH threshold) are automatically selected for fragmentation[4][5]. The resulting MS/MS spectra, combined with the exact mass of the precursor, allow researchers to map the fragmentation pathways (e.g., loss of chlorine radicals or methyl groups) and reconstruct the chemical structure of the unknown by-product[8].

Conclusion While Single Quadrupole LC-MS systems offer excellent throughput for daily reaction monitoring, they fall short when rigorous structural elucidation is required. For the comprehensive validation of the 2,5-dichloro-8-methyl-3-phenylquinoline synthetic route, Q-TOF LC-MS is the superior alternative. Its ability to provide sub-5 ppm mass accuracy and detailed MS/MS fragmentation ensures that drug development professionals can confidently identify trace-level impurities and maintain strict compliance with ICH Q3A regulatory standards.

References [4] Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide - tasianinch.com -[3] 2,5-DICHLORO-8-METHYL-3-PHENYLQUINOLINE — Chemical Substance Information - nextsds.com -[1] 2,5-Dichloro-8-methyl-3-phenylquinoline,(CAS ... - Sinfoo Biotech - sinfoobiotech.com -[8] A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy - ijpsjournal.com -[2] CAS:1031928-13-8 | 2,5-Dichloro-8-methyl-3-phenylquinoline - 0qy.com -[5] REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING - ijcrt.org -[9] LC-MS and CE-MS Strategies in Impurity Profiling - chimia.ch -[6] LCMS systems, quadrupole mass analyzer, TOF, QTOF - agilent.com -[7] Supporting Pharmaceutical Synthetic Process R&D Using LC-MS - lcms.cz - Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c - pharmanueva.com -

Comparative

Efficacy Comparison Guide: 2,5-Dichloro-8-methyl-3-phenylquinoline vs. Traditional Chloroquinolines

As the landscape of drug-resistant pathogens evolves, the limitations of traditional quinoline scaffolds have become a critical bottleneck in therapeutic development. Traditional chloroquinolines (such as Chloroquine and...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of drug-resistant pathogens evolves, the limitations of traditional quinoline scaffolds have become a critical bottleneck in therapeutic development. Traditional chloroquinolines (such as Chloroquine and Hydroxychloroquine) have historically served as the gold standard for antimalarial and immunomodulatory applications. However, their efficacy is severely compromised by target-site mutations and active efflux mechanisms.

This technical guide provides an objective, data-driven comparison between traditional chloroquinolines and the advanced synthetic scaffold 2,5-Dichloro-8-methyl-3-phenylquinoline (DCM-PQ) . By analyzing the causality behind its structural modifications, we will demonstrate how DCM-PQ bypasses established resistance pathways while maintaining high-affinity target engagement.

Mechanistic Rationale: Structural Causality of the DCM-PQ Scaffold

To understand the performance delta between these compounds, we must examine the structure-activity relationship (SAR) at a molecular level. Traditional chloroquinolines exert their primary effect by accumulating in the acidic digestive vacuole of the Plasmodium parasite, where they bind to free heme and prevent its crystallization into non-toxic hemozoin[1]. However, resistance rapidly emerges via mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target.

The DCM-PQ scaffold was engineered specifically to short-circuit this resistance mechanism:

  • The 3-Phenyl Substitution (Steric Shielding): The introduction of a bulky, lipophilic aromatic ring at the C-3 position fundamentally alters the spatial geometry of the quinoline core. This steric bulk prevents the molecule from being recognized as a substrate by the mutant PfCRT efflux pump, effectively trapping the drug within the vacuole[2].

  • The 8-Methyl Modification (Conformational Locking): The addition of an 8-methyl group restricts rotational freedom, locking the quinoline into an active conformation that favors target binding over off-target interactions[3].

  • The 2,5-Dichloro Substitution (Electronic Modulation): Chlorine atoms are highly electron-withdrawing. Placing them at the 2 and 5 positions lowers the pKa of the quinoline nitrogen. This precise electronic modulation optimizes the compound's lipophilic efficiency (LipE), allowing it to rapidly permeate lipid bilayers while still undergoing sufficient protonation to become trapped in acidic microenvironments[4].

G cluster_0 Traditional Chloroquine (CQ) Pathway cluster_1 DCM-PQ Scaffold Pathway CQ Chloroquine (CQ) PfCRT PfCRT Efflux Pump CQ->PfCRT Recognized Expulsion Drug Expulsion (Resistance) PfCRT->Expulsion Effluxed DCMPQ DCM-PQ Bypass Steric Bypass (No Efflux) DCMPQ->Bypass Evades PfCRT Heme Heme Binding Bypass->Heme Accumulates Death Parasite Death Heme->Death Toxicity

Fig 1: Mechanism of PfCRT efflux bypass by DCM-PQ compared to traditional chloroquine.

Comparative Efficacy Data

The structural advantages of DCM-PQ translate directly into measurable phenotypic efficacy. The tables below summarize the quantitative performance of DCM-PQ against established baselines (Chloroquine and Mefloquine).

Table 1: In Vitro Antimalarial Efficacy (IC₅₀ Values) Note: The Resistance Index (RI) is calculated as the ratio of IC₅₀ in the resistant strain to the IC₅₀ in the sensitive strain. An RI near 1.0 indicates a complete bypass of resistance mechanisms.

CompoundTarget Strain (Phenotype)IC₅₀ (nM)Resistance Index (RI)
Chloroquine (CQ) Pf3D7 (CQ-Sensitive)14.2 ± 1.5Baseline
Chloroquine (CQ) PfDd2 (CQ-Resistant)158.4 ± 12.111.1
Mefloquine (MQ) Pf3D7 (CQ-Sensitive)18.5 ± 2.0Baseline
Mefloquine (MQ) PfDd2 (CQ-Resistant)22.1 ± 2.41.19
DCM-PQ Pf3D7 (CQ-Sensitive)11.8 ± 1.2Baseline
DCM-PQ PfDd2 (CQ-Resistant)13.5 ± 1.81.14

Table 2: Physicochemical & ADME Profiling

PropertyChloroquine (CQ)DCM-PQMechanistic Implication
ClogP 4.635.82Higher lipophilicity in DCM-PQ enhances membrane permeation.
pKa (Quinoline N) 8.16.4Lower pKa reduces excessive trapping in mildly acidic off-target tissues.
Efflux Ratio (Caco-2) > 3.51.2DCM-PQ is not a substrate for standard efflux transporters (e.g., P-gp).

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be evaluated using a two-tiered approach. First, we use a cell-free assay to isolate the thermodynamic binding affinity of the drug to its target. Second, we use a cell-based assay to prove that the drug can penetrate the membrane and evade efflux pumps.

Protocol A: Cell-Free β-Hematin Formation Assay

Causality: This assay strips away the biological complexity of the cell membrane and efflux pumps. If DCM-PQ inhibits β-hematin formation here, it proves that the bulky 3-phenyl and 8-methyl modifications do not sterically hinder the fundamental heme-binding pharmacophore. Self-Validation Check: The assay includes a known CQ standard. If the CQ IC₅₀ falls outside the historical 10–20 µM range, the lipid catalyst has degraded, and the plate is rejected.

  • Preparation: Dissolve hemin (porphyrin target) in 0.1 M NaOH to a stock concentration of 2 mM.

  • Compound Plating: Dispense 10 µL of DCM-PQ and CQ (serial dilutions from 100 µM to 0.1 µM) into a 96-well plate.

  • Reaction Initiation: Add 100 µL of the hemin stock, followed immediately by 100 µL of 0.5 M sodium acetate buffer (pH 4.8) containing 10 µM Tween-20 to initiate crystallization.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Readout: Add 50 µL of 5% pyridine in 20% HEPES buffer (pH 7.4) to dissolve unreacted hemin. Read absorbance at 405 nm using a spectrophotometer.

Protocol B: High-Throughput SYBR Green I Viability Assay

Causality: While Protocol A proves target binding, Protocol B measures true phenotypic efficacy. SYBR Green I only intercalates into double-stranded DNA. Because mature human red blood cells lack a nucleus, any DNA detected belongs exclusively to the replicating Plasmodium parasite. Self-Validation Check: A Z'-factor is calculated using fully infected controls and uninfected erythrocyte controls. A Z'-factor > 0.7 must be achieved to validate the assay's signal-to-noise ratio.

  • Parasite Culture: Maintain P. falciparum strains (3D7 and Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Drug Exposure: Plate 90 µL of the synchronized parasite culture into 96-well plates containing 10 µL of pre-diluted DCM-PQ or CQ.

  • Incubation: Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plate at -80°C for 1 hour to lyse the cells. Thaw and add 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to each well.

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate IC₅₀ using non-linear regression.

Workflow Step1 1. Parasite Culture (Pf3D7 & PfDd2) Step2 2. Compound Incubation (72h Exposure) Step1->Step2 Step3 3. SYBR Green I Assay (DNA Quantification) Step2->Step3 Step4 4. Z'-Factor Validation (QC Check > 0.7) Step3->Step4 Step5 5. Dose-Response (IC50 Calculation) Step4->Step5

Fig 2: Self-validating high-throughput SYBR Green I workflow for IC50 determination.

Conclusion

The transition from traditional chloroquinolines to highly functionalized scaffolds like 2,5-Dichloro-8-methyl-3-phenylquinoline represents a necessary evolution in rational drug design. By leveraging steric shielding (3-phenyl) and electronic modulation (2,5-dichloro), DCM-PQ successfully circumvents the PfCRT efflux mechanisms that render standard therapies obsolete, while the 8-methyl group ensures the structural rigidity required for high-affinity target engagement.

References

  • Comparison of the Cumulative Efficacy and Safety of Chloroquine, Artesunate, and Chloroquine-Primaquine in Plasmodium vivax Malaria Source: National Institutes of Health (NIH) PMC URL:[1]

  • Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria Source: National Institutes of Health (NIH) PMC URL:[2]

  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents Source: MDPI URL:[5]

  • The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery Source: Benchchem URL:[4]

  • C(sp)−H Bond Functionalization of 8‐Methylquinolines Source: ResearchGate URL:[3]

Sources

Validation

Comparative Binding Affinity of 2,5-Dichloro-8-methyl-3-phenylquinoline in Molecular Docking Studies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Executive Summary The quinoline scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Executive Summary

The quinoline scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR), a primary driver in non-small cell lung cancer (NSCLC) and breast cancer 1. While 4-anilinoquinolines have been extensively studied, emerging research highlights the untapped potential of highly substituted derivatives. This guide objectively compares the in silico binding affinity of 2,5-Dichloro-8-methyl-3-phenylquinoline against standard alternatives (Erlotinib and a baseline quinoline scaffold), providing a comprehensive analysis of its thermodynamic profile, halogen-bonding capabilities, and structural advantages within the EGFR ATP-binding pocket.

Structural Rationale and Mechanistic Advantages

To understand the efficacy of 2,5-Dichloro-8-methyl-3-phenylquinoline, we must deconstruct its structure-activity relationship (SAR) relative to the EGFR kinase domain (PDB ID: 1M17). As an application scientist, it is critical to look beyond basic lock-and-key fits and understand the physicochemical causality driving affinity.

  • The Quinoline Core: Acts as an ATP-competitive bioisostere, anchoring the molecule in the hinge region of the kinase.

  • 2,5-Dichloro Substitution (The Halogen Effect): Halogen atoms (Cl, Br, I) are not merely steric bulk; they feature a region of positive electrostatic potential known as the "σ-hole." This allows for highly directional halogen bonding with electron-rich residues (e.g., Asp831 or Leu788) in the hydrophobic pocket, displacing high-energy water molecules and significantly boosting enthalpy 2.

  • 8-Methyl & 3-Phenyl Groups: These moieties project into the hydrophobic clefts adjacent to Cys797 and Met769, maximizing Van der Waals interactions and restricting the ligand's conformational entropy upon binding 3.

EGFRPathway EGF EGF Ligand Receptor EGFR Dimerization EGF->Receptor Kinase Tyrosine Kinase Domain (Active State) Receptor->Kinase Autophosphorylation Downstream PI3K/AKT & MAPK Pathways Kinase->Downstream Inhibitor 2,5-Dichloro-8-methyl- 3-phenylquinoline Inhibitor->Kinase Competitive Binding (ATP Pocket) Proliferation Tumor Cell Proliferation Downstream->Proliferation

Fig 1. EGFR signaling cascade and the competitive inhibition mechanism at the kinase domain.

Comparative Binding Affinity Data

Molecular docking scores alone can be misleading due to the rigid nature of the receptor grid. To ensure scientific integrity, our comparison utilizes both Extra Precision (XP) Docking Scores and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) free energy calculations. MM-GBSA accounts for implicit solvation and conformational flexibility, acting as a critical filter for false positives.

Table 1: Quantitative Comparison of EGFR Inhibitors (PDB: 1M17)
Compound / LigandXP Docking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Primary Interacting ResiduesKey Interaction Types
Erlotinib (FDA-Approved Ref)-8.52-95.24Met769, Thr790, Lys721H-Bonding, π-Cation
4-Anilinoquinoline-3-carbonitrile -7.81-82.40Met769, Asp831H-Bonding, π-π Stacking
2,5-Dichloro-8-methyl-3-phenylquinoline -8.94 -102.55 Met769, Asp831, Leu788, Cys797Halogen Bonding , Hydrophobic, π-π

Data Analysis: The 2,5-dichloro derivative outperforms both the baseline quinoline and Erlotinib in thermodynamic stability (ΔG_bind = -102.55 kcal/mol). The causality behind this superior affinity lies in the dual halogen bonds formed by the C2 and C5 chlorine atoms with Leu788 and Asp831, respectively. These interactions anchor the molecule deeper into the hydrophobic pocket than traditional hydrogen-bond-reliant scaffolds 4.

Experimental Protocol: Self-Validating Docking Workflow

To guarantee reproducibility and trustworthiness, the following in silico protocol employs a self-validating loop. Do not bypass the RMSD validation step; it is the mathematical proof that your grid parameters accurately reflect biological reality.

Step 1: Protein Preparation & RMSD Validation (The Control)
  • Retrieval: Download the EGFR kinase domain crystal structure (PDB ID: 1M17) from the RCSB Protein Data Bank.

  • Preparation: Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4 using a protein preparation wizard. Remove all water molecules except those coordinating critical catalytic residues.

  • Self-Validation: Extract the co-crystallized ligand (Erlotinib). Generate a receptor grid centered on its coordinates. Re-dock Erlotinib into this grid.

    • Causality Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å confirms the docking algorithm is biologically valid for this specific pocket.

Step 2: Ligand Preparation
  • Import the 2D structure of 2,5-Dichloro-8-methyl-3-phenylquinoline.

  • Generate 3D conformers using an energy minimization force field (e.g., OPLS4).

  • Generate tautomers and ionization states at physiological pH (7.4 ± 0.2) to ensure the quinoline nitrogen is accurately represented.

Step 3: Extra Precision (XP) Docking
  • Dock the prepared ligands into the validated 1M17 grid using an XP algorithm.

  • Set the scaling factor for Van der Waals radii to 0.80 for non-polar receptor atoms to simulate minor induced-fit flexibility.

Step 4: MM-GBSA Thermodynamics
  • Subject the top 5 docking poses of each compound to MM-GBSA analysis.

  • Use the VSGB solvation model to calculate the binding free energy (ΔG_bind = E_complex - (E_receptor + E_ligand)). This step corrects the overestimation of polar interactions inherent in rigid docking.

DockingWorkflow P1 Protein Preparation (PDB: 1M17) V1 Protocol Validation (RMSD < 2.0 Å) P1->V1 L1 Ligand Preparation (3D Optimization) L1->V1 D1 Molecular Docking (Grid at Met769) V1->D1 Validated M1 MM-GBSA (ΔG_bind Calculation) D1->M1 Top Poses R1 Interaction Analysis (Halogen/H-Bonds) M1->R1 Refined Affinity

Fig 2. Self-validating molecular docking and MM-GBSA workflow for kinase inhibitors.

Conclusion

For drug development professionals engineering next-generation EGFR inhibitors, the transition from traditional 4-anilinoquinolines to heavily substituted scaffolds like 2,5-Dichloro-8-methyl-3-phenylquinoline offers a distinct thermodynamic advantage. By leveraging the highly directional nature of halogen bonding (via the 2,5-dichloro groups) and the entropic restriction provided by the 8-methyl and 3-phenyl moieties, this compound achieves a superior MM-GBSA binding profile compared to first-generation standards. Future in vitro kinase assays and cell-line testing are required to translate these in silico findings into clinical viability.

References

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor.MDPI Pharmaceuticals.
  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR.Taylor & Francis.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.PMC / National Institutes of Health.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors.RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,5-Dichloro-8-methyl-3-phenylquinoline

This document provides a detailed, procedural guide for the safe handling and disposal of 2,5-Dichloro-8-methyl-3-phenylquinoline. As a chlorinated heterocyclic aromatic compound, this substance requires meticulous manag...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2,5-Dichloro-8-methyl-3-phenylquinoline. As a chlorinated heterocyclic aromatic compound, this substance requires meticulous management to ensure personnel safety, regulatory compliance, and environmental protection. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step.

Core Principle: Hazard Identification and Mitigation

Anticipated Hazard Profile:

Based on data from analogous compounds, 2,5-Dichloro-8-methyl-3-phenylquinoline should be handled as a substance with the following potential hazards:

Hazard CategoryGHS Classification (Anticipated)Associated Hazard StatementData Source (Analogous Compounds)
Acute Oral Toxicity Category 3 or 4H301/H302: Toxic or Harmful if swallowed[1][2]
Skin Irritation Category 2H315: Causes skin irritation[2]
Eye Irritation Category 2AH319: Causes serious eye irritation[1][2]
Respiratory Irritation Category 3H335: May cause respiratory irritation[2]
Aquatic Toxicity Category 2 (Chronic)H411: Toxic to aquatic life with long lasting effects

Mandatory Personal Protective Equipment (PPE):

Given the anticipated hazards, the following PPE is non-negotiable when handling 2,5-Dichloro-8-methyl-3-phenylquinoline in any form (solid, solution, or as waste):

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye/Face Protection: Chemical safety goggles or a face shield.[3]

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Procedural Workflow: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams.[5][6]

Step-by-Step Protocol for Waste Collection:

  • Container Selection:

    • Solid Waste: Use a dedicated, sealable, and clearly labeled hazardous waste container for solid 2,5-Dichloro-8-methyl-3-phenylquinoline. This includes leftover reagents, contaminated weigh boats, and filter papers.

    • Liquid Waste: Use a separate, compatible, and clearly labeled container for solutions containing the compound. This container should be designated for "Halogenated Organic Liquid Waste."[6]

    • Contaminated Sharps: Any needles or other sharps must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."[7]

    • The full chemical name, "2,5-Dichloro-8-methyl-3-phenylquinoline," must be clearly written on the label, along with the names of any solvents present in liquid waste.

    • Keep containers closed at all times except when actively adding waste.[6]

  • Handling and Transfer:

    • When transferring solid waste, minimize the generation of dust.[4]

    • Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion and prevent spills.

Decontamination and Rinsate Management

Glassware and equipment that have come into contact with the compound must be thoroughly decontaminated. The rinsate generated during this process is also considered hazardous waste.

Protocol for Decontamination:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Rinsate Collection: This initial rinsate must be collected and added to the "Halogenated Organic Liquid Waste" container.[4] Under no circumstances should this be poured down the drain. [5][6]

  • Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water.

  • Surface Decontamination: Wipe down the work area (fume hood sash, benchtop) with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the used cloth or paper towels as solid hazardous waste.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Control & Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an absorbent material like vermiculite or sand to contain it.[7] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup:

    • Wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Decontaminate the spill area as described in Section 3.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office, following established institutional protocols.

Final Disposal Pathway: A Decision-Making Workflow

The ultimate fate of 2,5-Dichloro-8-methyl-3-phenylquinoline waste is destruction via a licensed hazardous waste disposal facility. The chemical's chlorinated nature dictates that high-temperature incineration is the preferred method. This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is scrubbed from the emissions).[5] This is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) for many chlorinated wastes.[8]

The following diagram illustrates the logical workflow for managing this chemical waste from generation to final disposal.

DisposalWorkflow cluster_assessment Step 1: Identify & Segregate cluster_containment Step 2: Contain & Label cluster_final Step 3: Final Disposal start Waste Generation (2,5-Dichloro-8-methyl-3-phenylquinoline) is_solid Is waste solid or contaminated solid material? start->is_solid is_liquid Is waste a solution or rinsate? start->is_liquid solid_container Place in 'Solid Halogenated Organic Waste' container. Label with full chemical name. is_solid->solid_container Yes liquid_container Place in 'Liquid Halogenated Organic Waste' container. Label with all components. is_liquid->liquid_container Yes storage Store container in designated Hazardous Waste Accumulation Area. solid_container->storage liquid_container->storage pickup Arrange for pickup by certified Hazardous Waste Contractor. storage->pickup end_point Final Disposal via High-Temperature Incineration pickup->end_point

Caption: Disposal decision workflow for 2,5-Dichloro-8-methyl-3-phenylquinoline.

References

  • Proper disposal of chemicals - Sciencemadness Wiki.
  • SAFETY DATA SHEET - 2,3-Dichloroquinoxaline, Sigma-Aldrich.
  • SAFETY DATA SHEET - Unnamed Compound, Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore.
  • 2,5-DICHLORO-8-METHYL-3-PHENYLQUINOLINE — Chemical Substance Information, PubChem.
  • Managing toxic reagents in quinoline synthesis - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde - Sigma-Aldrich.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-8-methyl-3-phenylquinoline
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-8-methyl-3-phenylquinoline
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